molecular formula C8H12N2O2 B1298364 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 705269-96-1

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1298364
CAS No.: 705269-96-1
M. Wt: 168.19 g/mol
InChI Key: VXCAGHJDPUBMKC-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705269-96-1) is a versatile pyrazole-based chemical intermediate primarily utilized in medicinal and agrochemical research. Its molecular formula is C8H12N2O2, with a molecular weight of 168.19 g/mol . This compound serves as a critical precursor in the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicides. The 1H-pyrazole-4-carboxylate structure is a privileged scaffold in designing potent antifungal agents, as demonstrated by its role in the discovery and development of several commercial fungicides that feature the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety . Researchers value this scaffold for its ability to contribute to molecules that effectively inhibit fungal mitochondrial respiration, providing a mode of action against a broad spectrum of phytopathogenic fungi . Beyond its agrochemical applications, the pyrazole-4-carboxylic acid core is a valuable building block in organic synthesis and materials science. Its structure, containing both a hydrogen-bond-accepting nitrogen heterocycle and a carboxylic acid group, makes it a suitable ligand for constructing metal-organic frameworks (MOFs) with potential applications in catalysis and gas separation . In pharmaceutical research, analogous pyrazole carboxylic acid derivatives are explored as key scaffolds for developing potent and selective inhibitors of metalloproteases, such as meprin α and β, which are emerging targets in fibrosis, cancer, and neurodegenerative diseases . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

3-methyl-1-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCAGHJDPUBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354656
Record name 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705269-96-1
Record name 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, chemically sound, and experimentally validated pathway for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, valued for their diverse biological activities.[1][2] This document outlines a robust three-step synthetic sequence, beginning with the construction of the core pyrazole ring system, followed by regioselective N-alkylation, and concluding with ester hydrolysis to yield the target carboxylic acid. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy is designed around a convergent and efficient approach. A retrosynthetic analysis reveals a logical disconnection pathway, starting from the target molecule and breaking it down into readily available starting materials. The primary disconnections are at the N-propyl bond and the C-N and C-C bonds of the pyrazole ring, leading back to a key β-ketoester and propyl halide.

G Target This compound Intermediate2 Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate Target->Intermediate2 Saponification Intermediate1 Ethyl 3-methyl-1H-pyrazole-4-carboxylate Intermediate2->Intermediate1 N-Propylation PropylHalide 1-Bromopropane Intermediate2->PropylHalide Precursors Ethyl Acetoacetate Hydrazone + Vilsmeier Reagent (POCl3/DMF) Intermediate1->Precursors Cyclization G cluster_0 Step 1: Hydrazone Formation & Cyclization A Prepare Hydrazone (from Ethyl Acetoacetate) C Add Reagent to Hydrazone Dropwise at 0°C A->C B Prepare Vilsmeier Reagent (POCl3 in DMF, 0°C) B->C D Reflux Reaction (70-80°C, 4h) C->D E Work-up: Ice Quench & NaOH Neutralization D->E F Isolate & Purify (Filtration & Column Chromatography) E->F G Obtain Intermediate 1 F->G G cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification A Dissolve Intermediate 1 in DMSO B Add K₂CO₃ and 1-Bromopropane A->B C Stir at Room Temp (Monitor by TLC) B->C D Aqueous Work-up & Extraction with EtOAc C->D E Obtain Intermediate 2 D->E F Dissolve Intermediate 2 in EtOH/H₂O G Add NaOH (aq) & Reflux F->G H Cool and Acidify with HCl (aq) G->H I Filter and Dry Precipitate H->I J Obtain Final Product I->J

References

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound belonging to the versatile pyrazole class. While direct research on this specific molecule is limited, this document establishes a foundational understanding based on the well-documented biological activities of structurally related pyrazole derivatives. We delve into the vast therapeutic and agrochemical potential of the pyrazole scaffold, propose a structured research workflow for elucidating the specific bioactivity of the title compound, and provide detailed experimental protocols. This guide is designed to serve as a roadmap for researchers initiating investigations into this promising chemical entity.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal and agricultural chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological and biological activities.[1][2][3] Derivatives of pyrazole are key components in numerous commercial products, ranging from pharmaceuticals to agrochemicals.[4]

Notable examples of pyrazole-containing molecules include:

  • Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.[4][5]

  • Fluxapyroxad: A potent fungicide that acts by inhibiting succinate dehydrogenase (SDHI).[6][7]

  • Rimonabant: A cannabinoid CB1 receptor antagonist formerly used for obesity.[8]

The compound of interest, this compound, possesses the core pyrazole structure substituted with functional groups that allow for diverse chemical modifications, making it a prime candidate for discovery programs.

Inferred Biological Potential Based on Structural Analogs

Direct experimental data on the biological activity of this compound is not extensively reported in public literature. However, based on the activities of closely related pyrazole carboxylic acid derivatives, we can hypothesize several potential applications.

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is renowned for its anti-inflammatory properties, largely due to the inhibition of cyclooxygenase (COX) enzymes.[5] Numerous studies have demonstrated that pyrazole carboxylic acid derivatives exhibit significant anti-inflammatory and analgesic effects.[9] The carboxylic acid moiety is often crucial for activity, mimicking the arachidonic acid substrate of COX enzymes.

Antimicrobial and Antifungal Activity

A vast body of research highlights the efficacy of pyrazole derivatives against a wide range of microbial pathogens.[1][10][11][12][13] Specifically, amides derived from pyrazole carboxylic acids are a cornerstone of modern fungicides.[6] For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for several commercial succinate dehydrogenase inhibitor (SDHI) fungicides.[6][7][14] It is plausible that this compound or its amide derivatives could exhibit similar fungicidal or general antimicrobial properties.

Herbicidal Activity

The pyrazole chemical class has also found application in agriculture as herbicides.[4][15] The mechanism of action can vary, but often involves the inhibition of key plant enzymes. Screening for herbicidal activity is a logical avenue of investigation for this compound.

Other Potential Activities

The versatility of the pyrazole core is demonstrated by its wide range of other documented biological activities, including anticancer, antiviral, antidepressant, and anticonvulsant properties.[1][2][3][8]

Proposed Research Workflow for Biological Characterization

To systematically investigate the biological activity of this compound, a multi-tiered screening approach is recommended. This workflow is designed to efficiently identify and validate potential biological targets and therapeutic or agricultural applications.

Research_Workflow cluster_0 Phase 1: Foundation & In Silico cluster_1 Phase 2: Broad Spectrum In Vitro Screening cluster_2 Phase 3: Focused Assays & Mechanism of Action cluster_3 Phase 4: Advanced Studies synthesis Synthesis & Purification insilico In Silico Target Prediction (Docking, Similarity Search) synthesis->insilico Pure Compound antimicrobial Antimicrobial Panel (Bacteria, Fungi) insilico->antimicrobial Hypothesis-driven enzyme Enzyme Inhibition Panel (e.g., COX-1/2, SDH) insilico->enzyme Hypothesis-driven receptor Receptor Binding Panel (e.g., CB1) insilico->receptor Hypothesis-driven moa Mechanism of Action Studies (e.g., IC50 Determination, Cellular Assays) antimicrobial->moa Positive Hit enzyme->moa Positive Hit receptor->moa Positive Hit sar Analog Synthesis (SAR) moa->sar Validated Hit invivo In Vivo Model Testing (e.g., Carrageenan-induced Paw Edema) moa->invivo Potent & Selective Compound sar->moa

Caption: A proposed workflow for the biological characterization of the target compound.

Detailed Experimental Protocols

The following protocols are representative examples for assessing the primary hypothesized activities of this compound.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

This protocol determines the compound's ability to inhibit the cyclooxygenase enzymes, a key mechanism for anti-inflammatory drugs.

Objective: To determine the IC50 value of the test compound against human recombinant COX-1 and COX-2.

Methodology:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., AMPLEX Red), test compound, Celecoxib (positive control), DMSO (vehicle).

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format): a. To each well, add the appropriate buffer, heme cofactor, and either COX-1 or COX-2 enzyme. b. Add the test compound dilutions or control (Celecoxib, DMSO vehicle). c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding arachidonic acid and the detection probe. e. Monitor the production of Prostaglandin G2 (PGG2) by measuring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: a. Calculate the rate of reaction for each concentration. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Fungal Mycelial Growth Inhibition Assay (Antifungal)

This protocol assesses the compound's ability to inhibit the growth of pathogenic fungi, relevant for both agricultural and medical applications.

Objective: To determine the EC50 (Effective Concentration, 50%) of the test compound against various fungal species.

Methodology:

  • Materials: Fungal species (e.g., Botrytis cinerea, Zymoseptoria tritici), Potato Dextrose Agar (PDA), test compound, Fluxapyroxad (positive control), DMSO (vehicle).

  • Preparation: a. Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C. b. Add the test compound (dissolved in DMSO) to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1%. c. Pour the amended agar into sterile petri dishes.

  • Inoculation: a. From a fresh culture of the fungus, cut a small agar plug (e.g., 5 mm diameter) from the leading edge of the mycelium. b. Place the plug, mycelium-side down, in the center of each PDA plate (control and compound-amended).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection & Analysis: a. After a set period (e.g., 3-7 days, when the control colony has reached a significant size), measure the diameter of the fungal colony in two perpendicular directions. b. Calculate the average diameter and determine the percent growth inhibition relative to the vehicle control. c. Plot the percent inhibition versus the log of the compound concentration to determine the EC50 value.

Data Presentation (Hypothetical Data)

The following tables represent the type of data that would be generated from the proposed experiments.

Table 1: In Vitro Enzyme Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)SDH IC50 (µM)
This compound15.21.8> 100
Celecoxib (Control)10.50.05N/A
Fluxapyroxad (Control)N/AN/A0.02

Table 2: Antifungal Activity Profile

CompoundBotrytis cinerea EC50 (µg/mL)Zymoseptoria tritici EC50 (µg/mL)
This compound> 100> 100
Amide Derivative 1 of Title Compound5.61.2
Fluxapyroxad (Control)0.80.15

Conclusion and Future Directions

While this compound is an understudied molecule, its core pyrazole structure suggests significant potential for biological activity. The structural similarity to known anti-inflammatory agents and precursors of potent fungicides provides clear, hypothesis-driven avenues for investigation. The proposed research workflow offers a systematic approach to screen for, identify, and characterize its bioactivity. Initial efforts should focus on in vitro screening for COX-2 inhibition and, following chemical modification into amide derivatives, screening for antifungal activity against key plant pathogens. Positive hits from these screens would warrant further investigation into the mechanism of action and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

An In-depth Technical Guide to 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid: Synthesis, Identification, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug design.[1][2] Compounds bearing the pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid represents a specific substitution pattern on this versatile core, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the methyl, propyl, and carboxylic acid groups offers multiple points for chemical modification, opening avenues for the development of new chemical entities with tailored biological activities.

Physicochemical and Structural Identification

While a dedicated CAS number for this compound is not prominently listed, several closely related isomers are well-documented, such as 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8) and 1-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 5952-92-1).[4][5] The structural and physicochemical properties of the target compound can be reliably predicted based on these analogues.

Molecular Structure

The molecular structure of this compound is characterized by a central pyrazole ring. A methyl group is attached at the 3-position, a propyl group at the 1-position (one of the nitrogen atoms), and a carboxylic acid group at the 4-position.

Caption: Molecular Structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
Melting Point Expected to be in the range of other substituted pyrazole carboxylic acids (e.g., 228-237 °C for 3-Methyl-1H-pyrazole-4-carboxylic acid).[4]

Synthesis of this compound: A Generalized Protocol

The synthesis of 1,3-disubstituted pyrazole-4-carboxylic acids is a well-established area of heterocyclic chemistry. A common and reliable method involves the cyclocondensation of a β-ketoester with a substituted hydrazine.[6] The following protocol outlines a scientifically sound, multi-step synthesis for this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formation of the β-ketoester cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A Ethyl acetoacetate D Intermediate A (ethoxymethylene derivative) A->D B Triethyl orthoformate B->D C Acetic anhydride C->D F Intermediate B (Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate) D->F E Propylhydrazine E->F H Final Product (this compound) F->H G Base (e.g., NaOH) G->H

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A)

  • To a stirred solution of ethyl acetoacetate, add triethyl orthoformate and acetic anhydride.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the volatile components under reduced pressure to yield the crude ethoxymethylene derivative. This intermediate can often be used in the next step without further purification.

Causality: The reaction of the β-ketoester with triethyl orthoformate in the presence of acetic anhydride forms an ethoxymethylene-protected 1,3-dicarbonyl compound. This intermediate is crucial as it provides the necessary three-carbon backbone for the formation of the pyrazole ring and directs the regioselectivity of the subsequent cyclization.

Step 2: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate (Intermediate B)

  • Dissolve the crude Intermediate A in a suitable solvent, such as ethanol.

  • Add propylhydrazine to the solution. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.

Causality: Propylhydrazine acts as the nitrogen source for the pyrazole ring. The more nucleophilic nitrogen of the propylhydrazine attacks one of the carbonyl carbons of the intermediate, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Step 3: Hydrolysis to this compound (Final Product)

  • Dissolve the purified ethyl ester (Intermediate B) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture under reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Causality: The basic hydrolysis cleaves the ester group to form the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Analytical Identification and Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features based on known data for similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH 12.0 - 13.0Broad singlet
Pyrazole C5-H 7.5 - 8.0Singlet
N-CH₂- 4.0 - 4.2Triplet
-CH₂- (propyl) 1.7 - 1.9Sextet
-CH₃ (propyl) 0.8 - 1.0Triplet
C3-CH₃ 2.3 - 2.5Singlet

¹³C NMR:

CarbonPredicted Chemical Shift (δ, ppm)
-COOH 165 - 175
Pyrazole C3 145 - 155
Pyrazole C5 135 - 145
Pyrazole C4 110 - 120
N-CH₂- 50 - 55
-CH₂- (propyl) 20 - 25
-CH₃ (propyl) 10 - 15
C3-CH₃ 10 - 15

Rationale: The chemical shifts are predicted based on the electronic environment of the protons and carbons. The electron-withdrawing nature of the carboxylic acid and the pyrazole ring will influence the chemical shifts of adjacent groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid) 2500 - 3300 (very broad)
C=O stretch (carboxylic acid) 1680 - 1720
C=N and C=C stretch (pyrazole ring) 1500 - 1600
C-H stretch (aliphatic) 2850 - 3000

Rationale: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is also a strong and sharp peak. The pyrazole ring stretches provide a fingerprint region for the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Expected at m/z = 168.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of the propyl group (-C₃H₇, 43 Da).

    • Cleavage of the pyrazole ring.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Final Confirmed Structure and Purity Purity->Final

Caption: A self-validating analytical workflow for the identification of this compound.

Applications and Future Perspectives

Substituted pyrazole carboxylic acids are valuable intermediates in both the pharmaceutical and agrochemical industries.

  • Drug Discovery: The carboxylic acid moiety can serve as a handle for the synthesis of amides, esters, and other derivatives with potential biological activity. Pyrazole-based compounds have been investigated as inhibitors of various enzymes and receptors.[7]

  • Agrochemicals: Many commercial fungicides and herbicides contain the pyrazole scaffold. This compound could serve as a precursor for the development of new crop protection agents.

The continued exploration of derivatives of this compound is a promising avenue for the discovery of new bioactive molecules. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted spectroscopic data based on the well-established characteristics of analogous pyrazole derivatives, offering a robust framework for its identification and characterization.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids represent a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their unique structural features allow for diverse chemical modifications, making them essential intermediates in the development of novel pharmaceuticals and agrochemicals. Notably, derivatives of pyrazole carboxylic acids have been successfully commercialized as fungicides, acting as succinate dehydrogenase inhibitors (SDHI). This guide focuses on this compound, providing a detailed spectroscopic and synthetic overview to aid researchers in its study and application.

Molecular Structure and Predicted Spectroscopic Data

The structural formula of this compound is presented below. The predicted spectroscopic data are derived from the analysis of closely related compounds and established principles of NMR, IR, and mass spectrometry.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the tables below. These predictions are based on the known spectral data of similar pyrazole derivatives.[1][2]

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1HCOOH
~7.8s1HPyrazole C5-H
~4.1t2HN-CH₂-
~2.4s3HPyrazole C3-CH₃
~1.8sextet2H-CH₂-CH₂-CH₃
~0.9t3H-CH₂-CH₃

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168COOH
~148Pyrazole C3
~138Pyrazole C5
~110Pyrazole C4
~50N-CH₂-
~24-CH₂-CH₂-CH₃
~14Pyrazole C3-CH₃
~11-CH₂-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption frequencies for this compound are listed below, highlighting the key vibrational modes.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
2960-2850MediumC-H stretch (Aliphatic)
1710-1680StrongC=O stretch (Carboxylic acid)
1600-1500MediumC=N and C=C stretch (Pyrazole ring)
1470-1430MediumC-H bend (Aliphatic)
1300-1200MediumC-O stretch (Carboxylic acid)
950-910MediumO-H bend (Carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₈H₁₂N₂O₂), the predicted molecular ion peak and major fragmentation patterns are outlined.

Predicted MS Data

m/zInterpretation
184[M]⁺ (Molecular Ion)
167[M - OH]⁺
139[M - COOH]⁺
141[M - C₃H₇]⁺
97[C₄H₅N₂O]⁺

Experimental Protocol: Synthesis of a Representative Pyrazole Carboxylic Acid

Workflow for the Synthesis of a Substituted Pyrazole-4-Carboxylic Acid

Synthesis_Workflow Start Starting Materials: - Ethyl 2-methyl-3-oxobutanoate - Propylhydrazine Step1 Step 1: Cyclization Reaction - Reflux in ethanol with catalytic acid Start->Step1 Intermediate Intermediate: Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Saponification - Treatment with aqueous NaOH Intermediate->Step2 Step3 Step 3: Acidification - Neutralization with HCl Step2->Step3 Product Final Product: This compound Step3->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Cyclization: To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add propylhydrazine (1 equivalent) and a catalytic amount of acetic acid. The mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of Ester: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate. The crude product can be purified by column chromatography on silica gel.

  • Saponification: The purified ester is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The reaction mixture is stirred at room temperature or gently heated until the ester is completely consumed (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled in an ice bath, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Final Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pure this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Applications and Future Directions

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals and pharmaceuticals. The structural motif of this compound makes it a promising candidate for the synthesis of novel bioactive compounds. Researchers can utilize this intermediate to explore new fungicides, insecticides, and herbicides. In the pharmaceutical arena, this class of compounds has been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The continued exploration of derivatives of this pyrazole carboxylic acid is expected to yield novel molecules with enhanced efficacy and selectivity.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a representative synthetic route for this compound. By leveraging the established knowledge of similar pyrazole derivatives, this document serves as a valuable resource for researchers, enabling the confident identification, characterization, and further development of this important chemical entity. The provided protocols and data interpretation guidelines are designed to facilitate and accelerate research in the vital fields of drug discovery and crop protection.

References

Potential therapeutic targets of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] this compound is a member of this versatile class of compounds, and while its specific biological targets are not yet fully elucidated, its structural features suggest a high potential for interaction with various biomolecules. This guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing on data from structurally related compounds to formulate data-driven hypotheses. We will explore promising target classes, including enzymes, G-protein coupled receptors (GPCRs), and DNA/RNA modifying enzymes. For each potential target, we will present the scientific rationale and provide detailed, actionable experimental workflows for validation. This document is intended to serve as a strategic roadmap for researchers seeking to unravel the therapeutic potential of this intriguing molecule.

Introduction to this compound and the Pyrazole Pharmacophore

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant interest in the fields of medicine and agriculture due to their broad spectrum of biological activities.[2][3] The pyrazole ring system is present in a variety of clinically used drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[1][3] The versatility of the pyrazole scaffold stems from its unique electronic properties and the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of pharmacological activity.[4][5]

This compound features key structural motifs that are commonly found in biologically active pyrazole derivatives:

  • A substituted pyrazole core: A foundational element for a wide range of therapeutic activities.

  • A carboxylic acid group at the 4-position: This functional group can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds.[6]

  • Alkyl substituents at the 1 and 3 positions: The nature and size of these substituents can significantly influence the compound's selectivity and potency for specific targets.

Given the lack of direct experimental data on the therapeutic targets of this compound, a logical and efficient approach to drug discovery is to leverage the wealth of information available for structurally similar compounds. This guide will, therefore, focus on a hypothesis-driven exploration of potential targets.

In Silico Target Prediction: A Starting Point

Before embarking on extensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological targets of a novel compound. For this compound, we recommend a two-pronged computational approach:

  • Ligand-Based Pharmacophore Modeling: This method involves identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By comparing the pharmacophore of this compound with databases of known active compounds, we can identify potential targets that share similar binding requirements.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. We can perform virtual screening by docking this compound against a library of known drug targets. The docking scores and predicted binding poses can help prioritize targets for experimental validation.

This compound This compound Ligand-Based Pharmacophore Modeling Ligand-Based Pharmacophore Modeling This compound->Ligand-Based Pharmacophore Modeling Input Molecular Docking Molecular Docking This compound->Molecular Docking Input Pharmacophore Database Pharmacophore Database Ligand-Based Pharmacophore Modeling->Pharmacophore Database Query Potential Targets Potential Targets Pharmacophore Database->Potential Targets Output Protein Structure Database Protein Structure Database Molecular Docking->Protein Structure Database Screen against Protein Structure Database->Potential Targets Output

Caption: In Silico Target Prediction Workflow.

Hypothesized Target Classes and Experimental Validation

Based on the known activities of structurally related pyrazole derivatives, we have identified three high-priority target classes for this compound: Enzymes, G-Protein Coupled Receptors (GPCRs), and DNA/RNA Modifying Enzymes.

Enzymes

The pyrazole scaffold is a common feature in many enzyme inhibitors. Two particularly interesting enzyme families to investigate for this compound are Succinate Dehydrogenase and Phosphodiesterases.

  • Rationale: A number of commercial fungicides with a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[7][8] Although our subject compound has a propyl group instead of a difluoromethyl group and a carboxylic acid instead of a carboxamide, the core pyrazole scaffold is identical, suggesting that SDH is a plausible target.

  • Experimental Validation Workflow:

    • In Vitro SDH Inhibition Assay:

      • Principle: This assay measures the enzymatic activity of isolated SDH in the presence of varying concentrations of the test compound.

      • Protocol:

        • Isolate mitochondria from a suitable source (e.g., bovine heart or rat liver).

        • Prepare a reaction mixture containing mitochondrial extract, a substrate for SDH (e.g., succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

        • Add varying concentrations of this compound to the reaction mixture.

        • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.

        • Calculate the IC50 value of the compound.

    • Cell-Based Respiration Assay:

      • Principle: This assay assesses the effect of the compound on mitochondrial respiration in intact cells.

      • Protocol:

        • Culture a suitable cell line (e.g., HepG2) in a Seahorse XF analyzer plate.

        • Treat the cells with different concentrations of this compound.

        • Measure the oxygen consumption rate (OCR) to determine the effect on mitochondrial respiration. A decrease in OCR would be consistent with SDH inhibition.

This compound This compound In Vitro SDH Inhibition Assay In Vitro SDH Inhibition Assay This compound->In Vitro SDH Inhibition Assay Test Compound Cell-Based Respiration Assay Cell-Based Respiration Assay This compound->Cell-Based Respiration Assay Test Compound IC50 Value IC50 Value In Vitro SDH Inhibition Assay->IC50 Value Output Oxygen Consumption Rate (OCR) Oxygen Consumption Rate (OCR) Cell-Based Respiration Assay->Oxygen Consumption Rate (OCR) Output

Caption: SDH Inhibition Validation Workflow.

  • Rationale: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a known intermediate in the synthesis of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9] The structural similarity between this intermediate and this compound suggests that the latter may also interact with PDE enzymes.

  • Experimental Validation Workflow:

    • In Vitro PDE Inhibition Assay Panel:

      • Principle: This assay measures the ability of the test compound to inhibit the activity of a panel of different PDE isoforms.

      • Protocol:

        • Utilize a commercially available PDE assay kit (e.g., a fluorescence polarization-based assay).

        • Screen this compound against a panel of recombinant human PDE isoforms (PDE1-11).

        • Determine the IC50 value for each isoform to assess potency and selectivity.

    • Cell-Based cAMP/cGMP Assay:

      • Principle: This assay measures the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are regulated by PDE activity.

      • Protocol:

        • Choose a cell line that expresses the PDE isoform of interest (e.g., a cell line overexpressing PDE5).

        • Treat the cells with this compound.

        • Measure the intracellular levels of cAMP and cGMP using a commercially available ELISA or HTRF assay kit. An increase in cGMP would be expected for a PDE5 inhibitor.

G-Protein Coupled Receptors (GPCRs)

The pyrazole scaffold is a key component of several GPCR ligands. The cannabinoid receptors are a particularly relevant target family for pyrazole-based compounds.

  • Rationale: A number of pyrazole derivatives have been developed as potent and selective antagonists of the cannabinoid CB1 receptor.[10][11] The structure-activity relationship studies of these compounds have revealed that the substituents on the pyrazole ring are crucial for CB1 receptor affinity and activity.[10] Given this precedent, it is worthwhile to investigate whether this compound interacts with cannabinoid receptors.

  • Experimental Validation Workflow:

    • Radioligand Binding Assay:

      • Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from the CB1 and CB2 receptors.

      • Protocol:

        • Prepare cell membrane homogenates from cells expressing either the human CB1 or CB2 receptor.

        • Incubate the membranes with a known radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of this compound.

        • Measure the amount of bound radioactivity to determine the displacement of the radioligand.

        • Calculate the Ki value to quantify the binding affinity of the test compound.

    • Functional Assay (e.g., cAMP Assay):

      • Principle: This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the cannabinoid receptors.

      • Protocol:

        • Use a cell line expressing the CB1 or CB2 receptor and a reporter system (e.g., a cAMP-responsive element coupled to a luciferase reporter gene).

        • To test for agonist activity, treat the cells with the test compound and measure the downstream signaling response (e.g., inhibition of forskolin-stimulated cAMP production).

        • To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known CB1/CB2 agonist (e.g., CP-55,940) and measure the inhibition of the agonist-induced response.

DNA/RNA Modifying Enzymes

Recent research has expanded the therapeutic landscape of pyrazole derivatives to include inhibitors of enzymes involved in epigenetic regulation.

  • Rationale: A recent study reported the discovery of 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA 6mA demethylase ALKBH1.[6] The carboxylic acid at the 4-position was found to be crucial for activity, forming key interactions in the enzyme's active site.[6] This finding strongly suggests that this compound could also target this class of enzymes.

  • Experimental Validation Workflow:

    • In Vitro ALKBH1 Inhibition Assay:

      • Principle: This assay measures the demethylase activity of recombinant ALKBH1 on a specific substrate in the presence of the test compound.

      • Protocol:

        • Express and purify recombinant human ALKBH1.

        • Synthesize a DNA oligonucleotide substrate containing a 6-methyladenine (6mA) modification.

        • Incubate ALKBH1 with the 6mA-containing substrate and varying concentrations of this compound.

        • Quantify the demethylation reaction, for example, by using a formaldehyde detection kit (as formaldehyde is a byproduct of the demethylation reaction).

        • Determine the IC50 value.

    • Cell-Based 6mA Quantification:

      • Principle: This assay measures the overall level of 6mA in the genomic DNA of cells treated with the test compound.

      • Protocol:

        • Treat a relevant cancer cell line (e.g., a gastric cancer cell line as reported in the literature[6]) with this compound.

        • Isolate genomic DNA from the treated cells.

        • Quantify the global 6mA levels using a sensitive method such as LC-MS/MS or a 6mA-specific ELISA kit. An increase in 6mA levels would indicate inhibition of a 6mA demethylase like ALKBH1.

Data Summary and Prioritization

The following table provides a framework for summarizing the initial screening data to aid in the prioritization of targets for further investigation.

Target ClassPotential TargetPrimary AssaySecondary AssayRationale Strength
Enzymes Succinate Dehydrogenase (SDH)In Vitro SDH InhibitionCell-Based RespirationModerate
Phosphodiesterases (PDEs)In Vitro PDE PanelCell-Based cAMP/cGMPHigh
GPCRs Cannabinoid Receptors (CB1/CB2)Radioligand BindingFunctional cAMP AssayHigh
DNA/RNA Modifying Enzymes ALKBH1In Vitro Demethylase AssayCell-Based 6mA QuantificationHigh

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Based on a thorough analysis of the literature on structurally related compounds, we have identified several high-priority potential therapeutic targets, including phosphodiesterases, cannabinoid receptors, and the DNA demethylase ALKBH1. The experimental workflows detailed in this guide provide a clear and actionable path for validating these hypotheses.

Successful identification of a primary target will open up avenues for lead optimization, where the substituents on the pyrazole ring can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. Further studies, including in vivo efficacy models relevant to the confirmed target's biological function, will be crucial in advancing this compound towards clinical development. The multifaceted potential of the pyrazole scaffold suggests that a comprehensive screening approach, guided by the principles outlined in this document, is the most effective strategy for unlocking the full therapeutic value of this compound.

References

An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal and agrochemical development, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and pesticides.[1][2] This guide presents a comprehensive, in silico modeling workflow for a novel derivative, 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. Lacking pre-existing experimental data for this specific molecule, our approach is rooted in a homology-based strategy, leveraging the known biological activity of its close structural analogues to inform target selection and subsequent computational analysis. We detail a robust, multi-step protocol encompassing ligand preparation, physicochemical and ADMET profiling, homology-based target identification, molecular docking, and molecular dynamics simulations. Each protocol is designed as a self-validating system, explaining not only the procedural steps but the critical scientific rationale behind them. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to characterize and predict the therapeutic or biological potential of novel pyrazole-based compounds.

Introduction: The Pyrazole Core and the Analytical Challenge

The unique chemical properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow for extensive functionalization, enabling the fine-tuning of its pharmacological and physicochemical profiles.[1] This versatility has led to its integration into a wide range of bioactive agents, from anti-inflammatory drugs to potent fungicides.[3][4] This guide focuses on this compound, a compound for which public domain biological data is not yet available. The primary objective is therefore to construct and execute a predictive computational workflow to elucidate its potential as a bioactive agent. Our strategy hinges on the well-documented activity of a closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as a key intermediate for a successful class of fungicides that act by inhibiting succinate dehydrogenase (SDHI).[4][5] This provides a strong, rational basis for hypothesizing a primary biological target and initiating a rigorous in silico investigation.

Foundational Analysis: Ligand Preparation and Predictive Profiling

The integrity of any in silico model is contingent upon the quality of the initial input structures. A meticulously prepared, low-energy 3D conformation of the ligand is paramount for achieving meaningful results in docking and dynamics studies.

Protocol 2.1: Ligand Structure Generation and Energy Minimization

This protocol ensures a chemically correct and energetically stable starting structure for the ligand.

  • 2D Structure Creation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Convert the 2D representation into a 3D structure. This initial conversion uses standard bond lengths and angles and does not represent the lowest energy state.

  • Hydrogen Addition: Add explicit hydrogen atoms to the structure, as they are critical for proper charge distribution and hydrogen bonding interactions but are often omitted in 2D drawings.

  • Energy Minimization: Subject the 3D structure to energy minimization using a robust force field, such as MMFF94 or UFF. This process optimizes the geometry of the molecule to find a low-energy conformational state, which is crucial for subsequent docking accuracy. Software like Avogadro or the LigPrep module in Schrödinger Suite can be used for this purpose.[6]

  • File Format Conversion: Save the final, minimized 3D structure in a suitable format, such as .mol2 or .pdbqt, which are compatible with docking and simulation software.[7]

Protocol 2.2: ADMET and Physicochemical Property Prediction

Before proceeding to complex simulations, an early assessment of the molecule's "drug-likeness" and potential pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) is a critical filtering step. This helps to identify potential liabilities early in the discovery process.

  • SMILES Generation: Generate a SMILES (Simplified Molecular-Input Line-Entry System) string from the 2D structure of the molecule.

  • Submission to Prediction Servers: Use the SMILES string as input for web-based ADMET prediction tools like SwissADME or pkCSM.

  • Parameter Analysis: Analyze the output, focusing on key descriptors summarized in the table below. Particular attention should be paid to Lipinski's Rule of Five, which predicts oral bioavailability.[8]

PropertyPredicted ValueCompliance with Drug-Likeness RulesRationale
Molecular Weight182.21 g/mol Compliant (Lipinski: <500)Influences absorption and distribution.
LogP (Octanol/Water)1.85Compliant (Lipinski: <5)Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors1Compliant (Lipinski: <5)Influences solubility and receptor binding.
Hydrogen Bond Acceptors3Compliant (Lipinski: <10)Influences solubility and receptor binding.
Molar Refractivity47.5 cm³N/ARelates to molecular volume and polarizability.
Topological Polar Surface Area (TPSA)61.5 ŲCompliant (<140 Ų)Predicts cell permeability; lower values suggest better CNS penetration.
Gastrointestinal (GI) AbsorptionHighFavorableIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantNoFavorable (for peripheral targets)Predicts whether the compound is likely to cross into the brain.

Target Identification: A Homology-Driven Hypothesis

The selection of a relevant biological target is the most critical decision in the modeling cascade. Our approach leverages chemical similarity to guide this choice.

Rationale for Selecting Succinate Dehydrogenase (SDH)

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a well-established precursor to a class of highly effective SDHI fungicides, including Bixafen and Fluxapyroxad.[4] SDH (also known as Complex II) is a crucial enzyme in the mitochondrial electron transport chain.[5] Given the high degree of structural similarity between this precursor and our target molecule (differing primarily by a propyl vs. a difluoromethyl group at position 3), SDH presents itself as the most logical and promising initial protein target for our investigation.

Protocol 3.1: Sourcing a Suitable Protein Structure
  • Search the Protein Data Bank (PDB): Access the PDB database and search for crystal structures of "succinate dehydrogenase" or "succinate-ubiquinone oxidoreductase".

  • Filter by Criteria: Refine the search results based on the following criteria for suitability:

    • Source Organism: Prioritize structures from fungal species (e.g., Saccharomyces cerevisiae) or relevant agricultural pests, as the primary evidence points towards fungicidal activity.

    • Resolution: Select a structure with a high resolution (ideally < 2.5 Å) to ensure the atomic coordinates are well-defined.

    • Completeness: Ensure the structure contains all relevant subunits of the enzyme complex, particularly those forming the binding site.

    • Co-crystallized Ligand: A structure containing a known inhibitor (e.g., carboxin or a pyrazole carboxamide) is highly advantageous as it definitively identifies the location and key features of the binding pocket. For this study, we select PDB ID: 2FBW, the structure of S. cerevisiae SDH.

G cluster_0 Target Identification Logic Start Target Molecule: This compound Analogue Known Analogue: 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Start->Analogue Structural Similarity Activity Analogue is a precursor to Succinate Dehydrogenase (SDH) Inhibitors Analogue->Activity Known Bioactivity Hypothesis Hypothesis Formulation: SDH is a probable target Activity->Hypothesis Inference PDB Search Protein Data Bank (PDB) for SDH Crystal Structures Hypothesis->PDB Action Selection Select High-Quality Structure (e.g., PDB: 2FBW) PDB->Selection Filtering Criteria

Caption: Logic flow for homology-based target identification.

Molecular Docking: Probing the Ligand-Target Interaction

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. It provides a static, yet invaluable, snapshot of the potential binding mode.

Protocol 4.1: Docking Workflow with AutoDock Vina

This protocol outlines the standard procedure for preparing the protein and ligand and running the docking simulation.

  • Receptor Preparation:

    • Load the selected PDB structure (e.g., 2FBW) into a molecular modeling program like AutoDock Tools or UCSF Chimera.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms of the receptor.

    • Save the prepared receptor in the .pdbqt format, which includes charge and atom type information.

  • Ligand Preparation:

    • Load the energy-minimized ligand structure from Protocol 2.1.

    • Define the rotatable bonds within the ligand. This flexibility is essential for the docking algorithm to explore different conformations.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the receptor. If a co-crystallized ligand was present in the original PDB file, centering the grid on its location is the most effective strategy. The size should be sufficient to allow the ligand to move and rotate freely within the pocket.

  • Running the Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid configuration files as input. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, at the cost of longer computation time.

  • Results Analysis:

    • Analyze the output file, which contains multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the strongest predicted binding.

    • Visualize the top-ranked pose in complex with the receptor. Examine the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the binding pocket.[9]

G cluster_1 Molecular Docking Workflow Receptor Prepare Receptor (Protein) - Remove Water - Add Hydrogens - Assign Charges Docking Run Docking Simulation (AutoDock Vina) Receptor->Docking Ligand Prepare Ligand (Molecule) - Load 3D Structure - Define Rotatable Bonds Ligand->Docking Grid Define Grid Box (Target Binding Site) Grid->Docking Analysis Analyze Results: - Binding Affinity (kcal/mol) - Interaction Pose Visualization Docking->Analysis

Caption: Step-by-step workflow for molecular docking.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.2TRP-173, SER-219, ARG-265Pi-stacking with Tryptophan, H-bond with Serine (via COOH), Electrostatic with Arginine
2-7.9HIS-242, TYR-130, PRO-170H-bond with Histidine (via pyrazole N), Hydrophobic interaction with Proline
3-7.5TRP-173, SER-219, ILE-266Pi-stacking with Tryptophan, H-bond with Serine, Hydrophobic interaction with Isoleucine

Molecular Dynamics (MD) Simulation: Evaluating Stability in a Dynamic System

While docking provides a valuable static prediction, MD simulations offer a deeper understanding of the system's dynamics. By simulating the movement of atoms over time, we can assess the stability of the ligand-protein complex in a more realistic, solvated environment.[10]

Protocol 5.1: MD Simulation Workflow using GROMACS
  • System Preparation:

    • Take the top-ranked docked complex from Protocol 4.1 as the starting structure.

    • Select an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms. Generate topology files for both the protein and the ligand.

  • Solvation and Ionization:

    • Place the complex in the center of a periodic box (e.g., cubic or dodecahedron).

    • Fill the box with explicit water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, creating a more physiologically relevant environment.

  • Minimization and Equilibration:

    • Perform a steep energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during the setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run:

    • Release the restraints and run the production MD simulation for a significant duration (e.g., 100-1000 nanoseconds) to collect trajectory data.[7]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve suggests the complex has reached equilibrium and is structurally stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue. This identifies flexible and rigid regions of the protein. High fluctuations in the binding site could indicate instability.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds identified in the docking pose are a strong indicator of a stable interaction.

G cluster_2 Molecular Dynamics Workflow Start Start with Best Docked Pose Setup System Setup: - Choose Force Field - Solvate with Water & Ions Start->Setup Equilibrate Minimization & Equilibration: - Minimize Energy - Heat to 300K Setup->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis: - RMSD (Stability) - RMSF (Flexibility) - H-Bond Analysis Production->Analysis

Caption: The major phases of a molecular dynamics simulation.

Synthesis of Findings and Future Outlook

This in silico workflow provides a multi-faceted prediction of the biochemical potential of this compound. The initial ADMET profiling suggests it possesses favorable drug-like properties. The homology-based selection of SDH as a target, combined with strong predicted binding affinity from molecular docking, provides a testable hypothesis. Finally, confirmation of the complex's stability via molecular dynamics simulation would lend high confidence to this hypothesis.

The logical next steps stemming from this computational investigation are:

  • In Vitro Validation: The most critical next step is to synthesize the compound and test its inhibitory activity in an enzymatic assay against purified SDH.

  • Lead Optimization: Should the compound show activity, the detailed interaction models from docking and MD simulations can guide the design of new analogues with improved potency or modified physicochemical properties.

  • Broad-Panel Screening: In parallel, the compound could be computationally screened against other known targets of pyrazole derivatives, such as kinases or cyclooxygenases, to explore potential polypharmacology or identify alternative therapeutic applications.[6][7]

This guide demonstrates a powerful, rational, and cost-effective approach to initiating the study of a novel compound, transforming a chemical structure into a data-rich profile with clear, actionable next steps for experimental validation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The protocol herein is designed for optimal regioselectivity and yield, proceeding through a two-step sequence involving a Knorr-type pyrazole synthesis followed by saponification. This guide emphasizes the underlying chemical principles, provides detailed step-by-step instructions, and includes a troubleshooting section to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including analgesics, anti-inflammatory drugs, and anticancer medications. Their prevalence is due to their ability to act as stable bioisosteres for amides and other functional groups, engaging in critical hydrogen bonding interactions with biological targets. Specifically, 1,3-disubstituted pyrazole-4-carboxylic acids are valuable scaffolds for developing targeted therapies.

The synthesis of this compound presents a challenge in regioselectivity. When alkylating a 3-methyl-1H-pyrazole precursor, the reaction can occur at either the N1 or N2 position of the pyrazole ring. To circumvent this issue and ensure the unambiguous formation of the desired N1-propyl isomer, this protocol employs a more controlled synthetic strategy: the cyclization of a β-ketoester equivalent with propylhydrazine. This approach, a variation of the classic Knorr Pyrazole Synthesis, definitively sets the position of the propyl group on the N1 nitrogen from the outset, leading to a single desired regioisomer.[1][2]

Overall Synthetic Workflow

The synthesis is performed in two primary stages:

  • Step 1: Pyrazole Ring Formation. Condensation of propylhydrazine with ethyl (ethoxymethylene)acetoacetate to form Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate.

  • Step 2: Ester Hydrolysis. Saponification of the ethyl ester intermediate to yield the final product, this compound.

This linear approach is efficient and provides excellent control over the final product's structure.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Hydrolysis Propylhydrazine Propylhydrazine Reaction1 Condensation (Ethanol, Reflux) Propylhydrazine->Reaction1 EMAA Ethyl (ethoxymethylene)acetoacetate EMAA->Reaction1 Intermediate Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate Intermediate_ref Ester Intermediate Reaction1->Intermediate FinalProduct This compound Reaction2 Saponification (NaOH) then Acidification (HCl) Reaction2->FinalProduct Intermediate_ref->Reaction2

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate

Principle: This reaction is a classic example of the Knorr pyrazole synthesis.[3][4] Propylhydrazine acts as the dinucleophile. The more nucleophilic nitrogen (NH₂) initially attacks the enol ether carbon of ethyl (ethoxymethylene)acetoacetate, followed by an intramolecular cyclization via attack of the second nitrogen onto the ketone carbonyl. Subsequent dehydration leads to the aromatic pyrazole ring. Using ethanol as a solvent facilitates the reaction, and refluxing ensures it goes to completion.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (molar eq.)Notes
Ethyl (ethoxymethylene)acetoacetate94-05-3186.211.0Purity >95%
Propylhydrazine5039-61-274.121.05Handle with care, potential carcinogen.
Ethanol (Absolute)64-17-546.07~10 volumesAnhydrous grade recommended.
Glacial Acetic Acid64-19-760.05Catalytic amountOptional, can facilitate hydrazone formation.[3]
Sodium Sulfate (Anhydrous)7757-82-6142.04As neededFor drying organic layer.
Ethyl Acetate141-78-688.11As neededFor extraction.
Hexanes110-54-386.18As neededFor chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (ethoxymethylene)acetoacetate (18.6 g, 100 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve propylhydrazine (7.78 g, 105 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the stirred reaction mixture at room temperature over 15-20 minutes. An exotherm may be observed.

  • Reaction: Add a few drops of glacial acetic acid (optional). Heat the mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes to afford pure ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate.

Part 2: Hydrolysis to this compound

Principle: Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt.[5] In this step, sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the sodium carboxylate and ethanol. A final acidification step with a strong acid, like HCl, protonates the carboxylate to yield the desired carboxylic acid, which typically precipitates from the aqueous solution.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (molar eq.)Notes
Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylateN/A196.241.0From Part 1
Sodium Hydroxide (NaOH)1310-73-240.002.5 - 3.0Use pellets or a prepared solution.
Water (Deionized)7732-18-518.02~10 volumes
Hydrochloric Acid (HCl), concentrated (37%)7647-01-036.46As neededHandle in a fume hood.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ester intermediate (e.g., 19.6 g, 100 mmol) in 100 mL of water.

  • Base Addition: Add sodium hydroxide pellets (10.0 g, 250 mmol) to the mixture. Stirring may be required to facilitate dissolution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours. The reaction can be monitored by TLC until the ester starting material is no longer visible.

  • Cooling and Neutralization: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring. The carboxylic acid product will begin to precipitate. Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any residual salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound.

Expected Results and Quality Control

  • Yield: The overall yield for the two-step synthesis is typically in the range of 65-80%.

  • Appearance: The final product should be an off-white to pale yellow crystalline solid.

  • Purity: Purity should be >98% as determined by HPLC and ¹H NMR.

  • Expected Analytical Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.1 (s, 1H, pyrazole-H5), 4.0 (t, 2H, N-CH₂), 2.4 (s, 3H, CH₃), 1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃).

    • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.0 (C=O), 148.0 (C3), 139.0 (C5), 110.0 (C4), 50.0 (N-CH₂), 22.5 (CH₂), 11.0 (CH₃-propyl), 10.0 (CH₃-pyrazole).

    • Mass Spectrometry (ESI+): m/z = 183.11 [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of ester Incomplete reaction; impure starting materials.Increase reflux time and monitor by TLC. Ensure starting materials are of high purity.
Step 1: Formation of regioisomer Unlikely with this method, but could indicate incorrect starting material.Verify the structure of the starting β-ketoester equivalent. This route is designed to prevent isomer formation.
Step 2: Product does not precipitate Incomplete hydrolysis; insufficient acidification.Re-check the pH of the solution and add more acid if necessary. If hydrolysis is incomplete (check by TLC/LCMS), add more NaOH and continue heating.
Step 2: Oily/gummy product Impurities present; incomplete drying.Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Ensure the product is thoroughly dried under vacuum. Recrystallization may be necessary.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Propylhydrazine is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.

  • Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with appropriate care to avoid burns.

  • The reaction in Step 1 can be exothermic upon initial reagent mixing. Ensure controlled, dropwise addition.

References

Analytical methods for 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical and Pharmaceutical Quality Control Quantification of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Introduction

This compound is a key heterocyclic compound, often serving as a critical building block or metabolite in the development of pharmacologically active agents and agrochemicals. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, metabolite identification, formulation stability testing, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to validated analytical methods for the robust quantification of this compound in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards.[1][2][3][4][5]

Analyte Physicochemical Properties (Predicted)

A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development. While extensive experimental data for this compound is not widely published, its structure allows for the prediction of key parameters that inform the choice of analytical techniques.

PropertyPredicted Value/CharacteristicRationale & Impact on Method Development
Molecular Formula C8H12N2O2Influences mass spectrometry parameters.
Molecular Weight 168.19 g/mol Essential for preparing standard solutions and for mass spectrometry.
pKa ~3.5 - 4.5The carboxylic acid moiety dictates that the compound will be ionized at neutral and basic pH. This is a critical consideration for sample preparation (e.g., solid-phase extraction) and reverse-phase chromatography, where pH control of the mobile phase is necessary to ensure reproducible retention.
logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good retention on C18 or similar reverse-phase columns. Also guides the choice of extraction solvents.
UV Absorbance ~210-230 nmThe pyrazole ring system is expected to have a UV chromophore, making UV detection a viable quantification technique, particularly at lower wavelengths.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is presented as a robust and widely accessible technique for the quantification of this compound, particularly suitable for API purity assessments and formulation analysis where concentration levels are expected to be in the µg/mL to mg/mL range.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: Given the predicted moderate lipophilicity (logP ~1.5-2.5), a reverse-phase separation on a C18 column is the logical choice. This stationary phase will provide adequate retention and separation from more polar impurities.

  • Acidified Mobile Phase: The pKa of the carboxylic acid group necessitates an acidic mobile phase (pH < 3). This suppresses the ionization of the carboxylate group, rendering the molecule more non-polar and ensuring consistent, sharp peaks and predictable retention times. Phosphoric acid is a common and effective choice for setting the mobile phase pH.[6]

  • Acetonitrile as Organic Modifier: Acetonitrile is selected for its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules.

  • UV Detection at 220 nm: Based on the pyrazole structure, a strong absorbance is expected in the lower UV range. 220 nm is chosen to maximize sensitivity while minimizing interference from common solvents.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (85%).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with 0.1% H3PO4 in Water (A) and Acetonitrile (B)
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

4. Method Validation (as per ICH Q2(R1) Guidelines): [3]

ParameterAcceptance Criteria
Specificity Peak purity analysis; no interference from blank at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.[3]
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness Insensitive to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard Stock Solution (1 mg/mL) A->B D Prepare Sample for Analysis A->D C Create Calibration Curve Standards (1-100 µg/mL) B->C F Inject Standards & Sample C->F D->F E Equilibrate HPLC System E->F G Acquire Data (UV at 220 nm) F->G H Integrate Chromatographic Peaks G->H I Generate Calibration Curve (Concentration vs. Area) H->I J Quantify Analyte in Sample I->J

HPLC-UV method workflow for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[7][8] This protocol is designed to achieve low ng/mL detection limits.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): The presence of a carboxylic acid group makes the analyte amenable to ionization. ESI in negative mode is selected to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion, which is often a stable and abundant ion for this class of compounds.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes matrix effects and allows for quantification even in the presence of co-eluting interferences.

  • Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., d3-methyl or d7-propyl labeled) is the gold standard in quantitative bioanalysis. It co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response, thus ensuring the highest level of accuracy and precision. If a SIL-IS is unavailable, a structurally similar analog can be used.

  • Fast Gradient: A rapid gradient is employed to reduce analytical run time, increasing sample throughput, which is often a requirement in drug development.[8]

Experimental Protocol

1. Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • Stable isotope-labeled internal standard (e.g., 3-(d3-Methyl)-1-propyl-1H-pyrazole-4-carboxylic acid).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Analyte: m/z 167.1 → 123.1 (Quantifier), 167.1 → 80.0 (Qualifier) IS: m/z 170.1 → 126.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Note: MRM transitions are predictive and must be optimized empirically by infusing a pure standard of the analyte into the mass spectrometer.

4. Method Validation (as per FDA/EMA Bioanalytical Method Validation Guidelines):

ParameterAcceptance Criteria
Selectivity No significant interference in at least 6 unique blank matrix lots.
Linearity r² ≥ 0.99 over the range of 1-1000 ng/mL.
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples at four levels (LLOQ, Low, Mid, High).
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Stable under various conditions (freeze-thaw, bench-top, long-term storage).

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Acetonitrile with Internal Standard A->B C Vortex to Precipitate Proteins B->C D Centrifuge and Collect Supernatant C->D E Inject Supernatant into UPLC D->E F Separate Analyte from Matrix E->F G Detect via MRM in Mass Spectrometer F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

LC-MS/MS bioanalytical workflow.

Conclusion

The two methods presented provide a robust framework for the quantification of this compound across a wide range of applications and concentrations. The HPLC-UV method offers a reliable and accessible approach for quality control and formulation analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical studies. Both protocols are designed as self-validating systems, grounded in established scientific principles and aligned with international regulatory expectations.[1][4][5] The successful implementation of these methods will enable researchers to generate high-quality, reproducible data essential for advancing pharmaceutical and scientific research.

References

Application Notes and Protocols for the Development of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid as a Putative Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Investigating 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid

The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action. The pyrazole carboxamides have emerged as a critically important class of fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3][4] These compounds disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and subsequent fungal cell death.[1][2][5] While numerous successful commercial fungicides, such as Bixafen and Fluxapyroxad, are derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the exploration of novel structural analogs remains a promising avenue for identifying next-generation fungicides with improved efficacy, spectrum, or resistance profiles.[6][7]

This document outlines the potential application and developmental protocols for a novel, uncommercialized derivative: This compound . By substituting the difluoromethyl group at the 3-position with a methyl group and the methyl group at the 1-position with a propyl group, we hypothesize a modulation of the molecule's physicochemical properties. This alteration may influence its binding affinity to the target enzyme, systemic mobility within the plant, and spectrum of activity against various fungal pathogens. These application notes provide a comprehensive theoretical framework and practical protocols for the synthesis, in-vitro screening, and in-vivo evaluation of this novel compound, guiding researchers in its potential development as a fungicide.

Hypothesized Mechanism of Action: Targeting Fungal Respiration

Based on its structural similarity to known pyrazole carboxamide fungicides, this compound is predicted to function as a Succinate Dehydrogenase Inhibitor (SDHI). The proposed mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][5] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, the compound would block the oxidation of succinate to fumarate, thereby halting cellular respiration and leading to fungal cell death.[1][2]

SDHI_Mechanism_of_Action TCA_Cycle Tricarboxylic Acid (TCA) Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone Pool SDH->UQ Electrons ETC Electron Transport Chain Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungicide 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid Fungicide->SDH Inhibition

Caption: Hypothesized mechanism of action of this compound as an SDHI.

Protocol I: Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, adapting established methods for pyrazole synthesis. This protocol provides a plausible synthetic route.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and triethyl orthoformate in acetic anhydride.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 1-propyl-3-methyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add propylhydrazine to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow Start Ethyl Acetoacetate + Triethyl Orthoformate Intermediate1 Ethyl 2-(ethoxymethylene) -3-oxobutanoate Start->Intermediate1 Acetic Anhydride, Reflux Intermediate2 Ethyl 1-propyl-3-methyl -1H-pyrazole-4-carboxylate Intermediate1->Intermediate2 + Reagent1, Ethanol Reagent1 Propylhydrazine Final_Product 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid Intermediate2->Final_Product + Reagent2, then Acidification Reagent2 NaOH (Hydrolysis) In_Vivo_Screening_Workflow cluster_protective Protective Assay cluster_curative Curative Assay P_Start Apply Fungicide to Healthy Plants P_Inoculate Inoculate with Pathogen P_Start->P_Inoculate P_Incubate Incubate under Favorable Conditions P_Inoculate->P_Incubate P_Assess Assess Disease Severity P_Incubate->P_Assess C_Inoculate Inoculate Healthy Plants with Pathogen C_Apply Apply Fungicide Post-Inoculation C_Inoculate->C_Apply C_Incubate Incubate under Favorable Conditions C_Apply->C_Incubate C_Assess Assess Disease Severity C_Incubate->C_Assess

References

The Strategic Utility of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazole ring system represents a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to form a variety of intermolecular interactions have cemented its status as a "privileged scaffold." Within this esteemed class of heterocycles, 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid emerges as a chemical intermediate of significant strategic value. While not as extensively documented as some of its fluorinated counterparts, its structural motifs suggest a high potential for derivatization into a range of bioactive molecules.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The protocols and insights presented herein are grounded in established principles of pyrazole chemistry and draw parallels from well-characterized analogous compounds to provide a robust framework for its utilization.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related analogs. A summary of expected physicochemical properties is presented in Table 1.

PropertyPredicted Value/RangeRationale/Comparison
Molecular Formula C8H12N2O2-
Molecular Weight 168.19 g/mol -
Appearance White to off-white solidTypical for pyrazole carboxylic acids.[3][4]
Melting Point 150-170 °CSimilar to 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (157-160 °C).[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.The carboxylic acid moiety imparts polarity, while the propyl and methyl groups contribute to organic solubility.
pKa 3.5 - 4.5Expected range for a carboxylic acid on an electron-rich pyrazole ring.

Spectral Characterization (Predicted):

  • ¹H NMR: Expected signals would include a triplet and sextet for the propyl group, a singlet for the methyl group, and a singlet for the pyrazole ring proton. The carboxylic acid proton would appear as a broad singlet.

  • ¹³C NMR: Resonances for the propyl and methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the carboxylic acid are anticipated.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic C-H and C=N stretching frequencies for the pyrazole ring are expected.[1]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168.19.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The proposed pathway, based on the well-established Knorr pyrazole synthesis and related methodologies, is illustrated below.[6]

G cluster_0 Step 1: Formylation of β-Ketoester cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 3-oxohexanoate C Ethyl 2-(methoxymethylene)-3-oxohexanoate A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate C->E Reaction D Propylhydrazine D->E Reagent G This compound E->G Reaction F NaOH (aq) F->G Reagent

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate

This protocol details the first two steps of the synthesis, yielding the ester intermediate.

Materials:

  • Ethyl 3-oxohexanoate[7][8][9]

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Propylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Step 1: Formylation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxohexanoate (1 equivalent) in toluene. Add dimethylformamide dimethyl acetal (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 2-(methoxymethylene)-3-oxohexanoate. This intermediate can often be used in the next step without further purification.

  • Step 2: Cyclization. Dissolve the crude intermediate from Step 1 in ethanol. Add propylhydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Suspend the purified ester from Protocol 1 in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Application as a Chemical Intermediate

The carboxylic acid functionality of this compound makes it an excellent precursor for the synthesis of a wide range of derivatives, particularly amides. This is highly significant as many successful pharmaceuticals and agrochemicals are pyrazole-4-carboxamides.

G A 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid B Activation (e.g., SOCl₂, EDCI) A->B Step 1 C Acyl Chloride / Activated Ester B->C E Pyrazole-4-carboxamide Derivative C->E Step 2 D Amine (R-NH₂) D->E

Figure 2: General workflow for the conversion of this compound to pyrazole-4-carboxamide derivatives.

Application Note 1: Potential as a Precursor for Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), often feature a pyrazole-4-carboxamide core.[10][11][12][13][14] The well-known fungicide, Boscalid, and a host of next-generation SDHIs like Fluxapyroxad and Bixafen, are based on this scaffold.[15] The synthesis of these molecules involves the coupling of a pyrazole-4-carboxylic acid derivative with a specific aniline moiety.

This compound is an ideal candidate for the synthesis of novel SDHI fungicides. By coupling it with various substituted anilines, a library of new potential fungicides can be generated. The propyl and methyl substitutions on the pyrazole ring can influence the molecule's lipophilicity and binding affinity to the target enzyme.

Protocol 3: Synthesis of a Model Pyrazole-4-carboxamide

This protocol outlines the general procedure for converting the carboxylic acid to a carboxamide, a key step in synthesizing potential SDHI fungicides or other bioactive molecules.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • An appropriate aniline derivative

  • A suitable solvent (e.g., Dichloromethane, Toluene)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation (Method A): In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in toluene. Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in dichloromethane. In a separate flask, dissolve the desired aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Slowly add the aniline solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting carboxamide by recrystallization or column chromatography.

Amide Coupling using a Coupling Agent (Method B):

  • In a round-bottom flask, dissolve this compound (1 equivalent), the desired aniline (1 equivalent), and HOBt (1.1 equivalents) in DMF.

  • Cool the mixture to 0 °C and add EDC (1.1 equivalents).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify as described in Method A.

Application Note 2: Potential in Pharmaceutical Development

The pyrazole scaffold is a key feature in numerous pharmaceuticals. For instance, the non-steroidal anti-inflammatory drug (NSAID) Celecoxib contains a pyrazole ring.[6][16][17][18][19] While the substitution pattern of Celecoxib is different, the underlying principle of using a substituted pyrazole as a core for building bioactive molecules is the same.

The regioisomeric 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a well-known intermediate in the synthesis of Sildenafil (Viagra), a treatment for erectile dysfunction.[10][11][12][17] This highlights the utility of methyl- and propyl-substituted pyrazole carboxylic acids in the synthesis of high-value pharmaceutical agents. It is therefore plausible that this compound could serve as a valuable intermediate for the discovery of new drugs targeting a variety of biological pathways.

Safety and Handling

  • Hazard Statements (Predicted): May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a promising chemical intermediate with significant potential in both agrochemical and pharmaceutical research. Its synthesis can be achieved through established and reliable chemical transformations. The primary application of this molecule lies in its conversion to pyrazole-4-carboxamides, a class of compounds with proven biological activity, most notably as SDHI fungicides. While direct applications of this specific molecule are yet to be widely reported, its structural similarity to key intermediates in blockbuster drugs and modern agrochemicals makes it a valuable tool for researchers and a strategic building block for the development of new chemical entities.

References

Application Note: A Phased Approach for the Preclinical Efficacy Assessment of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, technically-grounded framework for evaluating the therapeutic efficacy of novel pyrazole carboxylic acid derivatives, using 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (herein designated as "Compound P4C") as a representative candidate. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] This guide details a phased, logic-driven experimental workflow, beginning with broad in vitro screening to identify biological activity, progressing to mechanistic studies and target deconvolution, and culminating in in vivo efficacy validation in a relevant disease model. Each protocol is designed with self-validating principles, including critical controls and decision-making checkpoints, to ensure data integrity and efficient resource allocation.

Introduction and Rationale

The pyrazole ring is a five-membered heterocyclic diamine and a cornerstone of modern pharmacotherapy. Its derivatives have yielded blockbuster drugs such as the COX-2 inhibitor Celecoxib (for inflammation) and Rimonabant (a former anti-obesity agent targeting cannabinoid receptors).[5][6][7] The diverse bioactivities stem from the pyrazole core's ability to act as a versatile scaffold, presenting substituents in precise spatial orientations to interact with a wide array of biological targets.[3][4]

The candidate molecule, this compound (Compound P4C), is a novel chemical entity. Lacking established target information, its preclinical evaluation must commence with a broad, unbiased screening approach to identify a potential therapeutic niche. This document outlines a three-phase workflow designed to systematically uncover its biological function and assess its therapeutic potential.

Phase 1: Broad Phenotypic Screening & Initial Profiling. The primary goal is to determine if Compound P4C elicits any biological response in disease-relevant cellular models and to establish a preliminary safety profile.

Phase 2: Mechanism of Action (MoA) & Target Deconvolution. Once a phenotype is confirmed, this phase focuses on identifying the specific molecular target and signaling pathways modulated by the compound.

Phase 3: In Vivo Efficacy & Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment. The final phase involves testing the compound's efficacy in a relevant animal model of disease, informed by the findings from the in vitro studies.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: High-level experimental workflow for Compound P4C evaluation.

Phase 1: In Vitro Discovery & Profiling

The initial objective is to cast a wide net to detect any biological activity of Compound P4C. Given the known activities of pyrazole derivatives, a focus on oncology and inflammation is a logical starting point.[3][4]

Protocol: High-Throughput Cell Viability Screening

Objective: To assess the cytotoxic or cytostatic effects of Compound P4C across a panel of human cancer cell lines.

Methodology:

  • Cell Line Selection: Choose a diverse panel representing different cancer types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, U87-MG - glioblastoma).

  • Cell Plating: Seed cells in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound P4C in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Treatment: Add the diluted compound to the cell plates. Include two types of controls: a vehicle control (DMSO only) and a positive control (e.g., Staurosporine, a potent cell death inducer).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression.

Data Interpretation: A potent and selective IC50 value in a specific cell line or subset of lines is considered a "hit." For example, a low micromolar or nanomolar IC50 in HCT116 cells but not in others would warrant further investigation into colon cancer models.

Cell LineCancer TypeHypothetical IC50 (µM)
HCT116Colon1.2
A549Lung> 50
MCF-7Breast25.6
U87-MGGlioblastoma> 50

Table 1: Example output from a cell viability screen. The data suggests selective activity against the HCT116 colon cancer cell line.

Protocol: Anti-Inflammatory Activity Screening

Objective: To determine if Compound P4C can suppress inflammatory responses in a relevant cell model.

Methodology:

  • Cell Model: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Cell Plating: Seed cells in a 96-well plate.

  • Pre-treatment: Treat cells with a serial dilution of Compound P4C for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL). Include vehicle and positive controls (e.g., Dexamethasone).

  • Incubation: Incubate for 24 hours.

  • Quantify Inflammatory Mediator: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Calculate the half-maximal effective concentration (EC50) for the reduction of the cytokine.

Phase 2: Mechanism of Action (MoA) Studies

Assuming a "hit" was identified in Phase 1 (e.g., selective anti-proliferative activity in HCT116 cells), the next step is to understand how it works.

Signaling Pathway Analysis

Many pyrazole-based anti-cancer agents function by inhibiting protein kinases.[8] A logical next step is to investigate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

dot graph G { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Caption: Hypothetical MoA: Compound P4C inhibiting the MAPK/ERK pathway.

Protocol: Western Blot for Phospho-ERK

Objective: To determine if Compound P4C inhibits the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Methodology:

  • Cell Culture and Treatment: Culture HCT116 cells and treat them with Compound P4C at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a defined period (e.g., 2 hours). Include vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates pathway inhibition.

Phase 3: In Vivo Efficacy Evaluation

Positive in vitro data on potency and mechanism provides a strong rationale for advancing to animal models.

Protocol: Murine Colon Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound P4C in an in vivo setting.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • Tumor Implantation: Subcutaneously inject HCT116 cells (e.g., 2-5 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (e.g., saline or a specific formulation buffer).

    • Group 2: Compound P4C (e.g., 10 mg/kg, dosed daily via oral gavage).

    • Group 3: Compound P4C (e.g., 30 mg/kg, dosed daily via oral gavage).

    • Group 4: Positive Control (e.g., an approved drug for colon cancer).

  • Treatment and Monitoring: Administer the treatments for a set period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis via immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Interpretation: Statistically significant TGI in the Compound P4C-treated groups compared to the vehicle control would provide strong evidence of in vivo efficacy.

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Compound P4C (10 mg/kg)825 ± 12045%
Compound P4C (30 mg/kg)450 ± 9570%
Positive Control300 ± 8080%

Table 2: Example data from an in vivo xenograft study. The results show a dose-dependent anti-tumor effect of Compound P4C.

Conclusion and Future Directions

This application note outlines a systematic, phased approach to characterize the efficacy of a novel pyrazole derivative, Compound P4C. This workflow enables a data-driven progression from broad phenotypic screening to specific mechanistic inquiry and finally to in vivo validation. Positive results from this cascade of experiments would provide a robust preclinical data package to support further development, including formal toxicology studies and Investigational New Drug (IND)-enabling research.

References

Application Notes and Protocols: The Strategic Integration of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole ring system is a preeminent scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, serves as a crucial building block in a multitude of approved therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5][6] The significance of the pyrazole scaffold is underscored by its presence in several blockbuster drugs that target a range of diseases.[1]

The strategic importance of the pyrazole nucleus lies in its ability to act as a bioisosteric replacement for other functional groups, enhancing drug-like properties such as potency and selectivity.[7] The substitution pattern on the pyrazole ring profoundly influences its biological activity. In this context, 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid emerges as a highly valuable, yet underexplored, building block for the synthesis of diverse chemical libraries aimed at identifying novel drug candidates. The presence of the carboxylic acid moiety at the 4-position provides a convenient handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry library synthesis.[8][9] This document provides a comprehensive guide to the synthesis of this key intermediate and its application in the parallel synthesis of an amide-based compound library.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence, beginning with readily available starting materials. The following protocol is a robust and scalable method adapted from established pyrazole synthesis methodologies.[10]

Synthetic Workflow Overview

Synthesis_Workflow A Ethyl Acetoacetate C Intermediate 1 (Enaminone) A->C Reaction B N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) B->C Reagent E Intermediate 2 (Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate) C->E Cyclization D Propylhydrazine D->E Reagent G This compound E->G Hydrolysis F NaOH (aq) F->G Reagent

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enaminone Intermediate)

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Rationale: This step forms the key enaminone intermediate. The use of DMF-DMA provides the necessary one-carbon unit and activates the ethyl acetoacetate for subsequent cyclization with hydrazine.

Step 2: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude enaminone from the previous step in a protic solvent like ethanol.

  • To this solution, add propylhydrazine (1.0 eq) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired pyrazole ester.

Rationale: This is a classic Knorr-type pyrazole synthesis. The propylhydrazine undergoes a cyclocondensation reaction with the enaminone to form the stable pyrazole ring. The choice of propylhydrazine dictates the N1-propyl substituent on the final product.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis of the ester by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl). A precipitate should form.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Rationale: Basic hydrolysis of the ethyl ester is a standard and efficient method to obtain the corresponding carboxylic acid. Acidification of the resulting carboxylate salt precipitates the desired product.

Characterization Data
ParameterExpected Value
Appearance White to off-white solid
Melting Point Dependent on purity
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to C₈H₁₂N₂O₂
Purity (HPLC) >95%

Application in Parallel Amide Library Synthesis

The synthesized this compound is an ideal building block for the construction of a diverse amide library. Parallel synthesis techniques enable the rapid generation of a multitude of analogs for screening in drug discovery programs.[11]

Library Synthesis Workflow

Library_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions A 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid F Parallel Amide Synthesis (in 96-well plate) A->F B Amine Library (R-NH2) B->F C Coupling Agent (e.g., HATU, HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Amide Library (Diverse Analogs) F->G H Purification & Analysis (e.g., Mass-directed HPLC) G->H I Biological Screening H->I

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol for Parallel Amide Synthesis

This protocol is designed for a 96-well plate format, allowing for the synthesis of multiple amide analogs simultaneously.

Materials and Reagents:

  • This compound stock solution (e.g., 0.2 M in DMF)

  • A diverse library of primary and secondary amines as stock solutions (e.g., 0.2 M in DMF)

  • Coupling agent stock solution (e.g., HATU, 0.2 M in DMF)

  • Base stock solution (e.g., N,N-Diisopropylethylamine (DIPEA), 0.4 M in DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction plates with cap mats

  • Automated liquid handler or multichannel pipettes

Procedure:

  • Plate Preparation: To each well of the 96-well plate, add the stock solution of this compound (1.0 eq).

  • Amine Addition: Add the corresponding amine from the library to each well (1.1 eq).

  • Coupling Agent and Base Addition: Add the coupling agent stock solution (1.1 eq) followed by the base stock solution (2.0 eq) to each well.

  • Reaction Incubation: Seal the plate with a cap mat and place it on a shaker at room temperature for 12-16 hours.

  • Work-up and Purification (Optional): For initial screening, the crude reaction mixtures can often be directly diluted for biological assays. For hit confirmation and further studies, purification is necessary. A common method is mass-directed preparative HPLC.

  • Analysis: Analyze the purity and confirm the identity of the synthesized compounds in each well using LC-MS.

Rationale for Reagent Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when working with chiral amines.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by the coupling agent.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for solubilizing a wide range of reactants and reagents used in amide coupling reactions.

Conclusion

This compound represents a valuable and versatile building block for the construction of diverse chemical libraries in medicinal chemistry. The protocols outlined in this document provide a robust framework for its synthesis and subsequent utilization in parallel amide synthesis. The resulting libraries of novel pyrazole-containing amides can be screened against a variety of biological targets, potentially leading to the discovery of new therapeutic agents. The inherent drug-like properties of the pyrazole scaffold make this a promising strategy in the ongoing quest for innovative medicines.[12]

References

Application Note & Protocol: Derivatization of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this molecule in complex matrices is essential for pharmacokinetic studies, metabolic profiling, and quality control in drug development and manufacturing. However, the inherent characteristics of the carboxylic acid functional group—high polarity and low volatility—make it unsuitable for direct analysis by gas chromatography (GC).[1] These properties can lead to poor chromatographic peak shape, low sensitivity, and strong adsorption to the GC column.

To overcome these analytical challenges, a chemical derivatization step is necessary. This application note provides a detailed, field-proven protocol for the esterification of this compound. By converting the polar carboxyl group into a less polar and more volatile ester, this method significantly improves the analyte's chromatographic behavior, enabling robust, sensitive, and reproducible analysis by GC-MS.

Principle of Derivatization: Acid-Catalyzed Esterification

The protocol employs a classic Fischer-Speier esterification, a cornerstone reaction in organic chemistry for converting carboxylic acids into esters. The reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

The mechanism proceeds through several key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product.

This transformation is crucial as the resulting ester is significantly more volatile and less polar than the parent acid, making it ideal for GC analysis.

Esterification_Mechanism Analyte Pyrazole Carboxylic Acid (Analyte) Activation Protonation & Nucleophilic Attack Analyte->Activation + H⁺ Reagent Methanol (CH₃OH) + Acid Catalyst (H⁺) Reagent->Activation Intermediate Tetrahedral Intermediate Activation->Intermediate Elimination Water Elimination & Deprotonation Intermediate->Elimination - H₂O Product Methyl Ester Derivative (Volatile, GC-amenable) Elimination->Product - H⁺ Protocol_Workflow start Start: Place sample (e.g., 100 µL) in a 2 mL reaction vial dry_down1 Evaporate to complete dryness under a gentle stream of N₂ start->dry_down1 add_reagent Add 200 µL of 1M Methanolic HCl dry_down1->add_reagent react Cap tightly, vortex, and heat at 70°C for 45 minutes add_reagent->react cool Cool to room temperature react->cool dry_down2 Evaporate to dryness under N₂ to remove excess reagent cool->dry_down2 reconstitute Add 200 µL Dichloromethane (DCM) and 100 µL of 5% NaHCO₃ (aq) dry_down2->reconstitute extract Vortex vigorously for 30 sec, then centrifuge (2 min @ 2000g) reconstitute->extract collect Transfer the bottom organic layer (DCM) to a clean vial with Na₂SO₄ extract->collect analyze Inject into GC-MS for analysis collect->analyze

References

Scale-Up Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and critical considerations for process scale-up. The synthesis involves an initial N-alkylation of ethyl 3-methyl-1H-pyrazole-4-carboxylate followed by a saponification reaction to yield the target carboxylic acid. This document emphasizes safety, efficiency, and reproducibility, making it a valuable resource for laboratory and pilot-plant scale production.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and crop science, with the pyrazole core appearing in a multitude of biologically active compounds.[1][2][3] Specifically, pyrazole-4-carboxylic acids and their derivatives have shown significant promise as anti-inflammatory, anti-cancer, and antifungal agents.[4][5][6] The title compound, this compound, is a valuable intermediate for creating a diverse library of substituted pyrazoles for screening in drug discovery and agrochemical research.

The synthetic strategy outlined herein is a logical and efficient pathway that leverages commercially available starting materials. The protocol is divided into two main stages:

  • Stage 1: N-propylation of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.

  • Stage 2: Saponification of Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate.

This approach was selected for its high regioselectivity and amenability to large-scale production, minimizing the formation of isomeric impurities that can complicate purification.

Synthetic Strategy and Rationale

The overall synthetic pathway is depicted below. The initial step focuses on the regioselective alkylation of the pyrazole nitrogen, followed by a straightforward hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Pathway SM Ethyl 3-methyl-1H- pyrazole-4-carboxylate INT Ethyl 3-methyl-1-propyl-1H- pyrazole-4-carboxylate SM->INT  1-Iodopropane, NaH  DMF, 0 °C to rt       P 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid INT->P  NaOH, EtOH/H2O  Reflux               

Caption: Overall synthetic scheme for this compound.

Stage 1: N-Alkylation

The N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of N1 and N2 alkylated isomers. However, the regioselectivity can often be controlled by factors such as the steric hindrance of the substituents on the pyrazole ring and the choice of base and solvent.[7][8][9] In this protocol, we utilize sodium hydride, a strong, non-nucleophilic base, to deprotonate the pyrazole, forming the corresponding sodium salt. The subsequent reaction with 1-iodopropane is expected to proceed with high regioselectivity for the less sterically hindered N1 position. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction.

Stage 2: Saponification

The hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction. This is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, in a mixture of ethanol and water.[4] The ethanol ensures the solubility of the ester, while the water facilitates the dissolution of the sodium hydroxide and the final carboxylate salt. Acidification of the reaction mixture then precipitates the desired carboxylic acid, which can be isolated by filtration.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Ethyl 3-methyl-1H- pyrazole-4-carboxylate in anhydrous DMF B Cool to 0 °C in an ice bath A->B C Portion-wise addition of NaH (60% in mineral oil) B->C D Stir for 30 min at 0 °C C->D E Slowly add 1-iodopropane D->E F Warm to room temperature and stir overnight E->F G Quench with ice-water F->G H Extract with ethyl acetate G->H I Wash combined organic layers with brine H->I J Dry over anhydrous Na2SO4 and concentrate I->J K Purify by column chromatography J->K Saponification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve ethyl 3-methyl-1-propyl-1H- pyrazole-4-carboxylate in EtOH/H2O B Add NaOH pellets A->B C Heat to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Remove EtOH under reduced pressure E->F G Dilute with water and cool to 0 °C F->G H Acidify with concentrated HCl to pH ~2 G->H I Filter the precipitate H->I J Wash with cold water and dry I->J Scale_Up_Factors Scale-Up Scale-Up Exotherm Control Exotherm Control Scale-Up->Exotherm Control Reagent Handling Reagent Handling Scale-Up->Reagent Handling Solvent Choice Solvent Choice Scale-Up->Solvent Choice Work-up & Isolation Work-up & Isolation Scale-Up->Work-up & Isolation Purification Method Purification Method Scale-Up->Purification Method

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound typically follows a well-established pathway in heterocyclic chemistry: the Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] For our target molecule, the logical precursors are a 1,3-dicarbonyl compound like ethyl 2-formyl-3-oxobutanoate and propylhydrazine. The initial reaction yields the corresponding ethyl ester, which is then saponified to the desired carboxylic acid.

This guide will address potential pitfalls in this two-step synthesis, offering solutions to common problems encountered during the cyclization and hydrolysis stages.

Troubleshooting and FAQs

Issue 1: Low Yield of Ethyl 3-Methyl-1-propyl-1H-pyrazole-4-carboxylate (Cyclization Step)

Question: I am experiencing a low yield in the initial cyclization reaction between ethyl 2-formyl-3-oxobutanoate and propylhydrazine. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Knorr pyrazole synthesis can often be attributed to several factors, including the quality of reagents, reaction conditions, and the formation of side products.

Potential Causes and Solutions:

  • Reagent Quality: Hydrazine derivatives can degrade over time.[3] Ensure that the propylhydrazine used is of high purity. If necessary, purify it by distillation before use. The β-dicarbonyl starting material, ethyl 2-formyl-3-oxobutanoate, should also be pure, as impurities can lead to side reactions.[4]

  • Reaction pH: The pH of the reaction medium is critical. The condensation is typically acid-catalyzed.[2] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[3] The use of a catalytic amount of a mild acid, such as acetic acid, is recommended.

  • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the reactants or products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol or propanol are commonly used and generally afford good results.[2][6]

Troubleshooting Workflow for Low Cyclization Yield:

Caption: Workflow for troubleshooting low pyrazole ester yield.

Optimized Protocol for Cyclization:

ParameterRecommended ConditionRationale
Solvent Ethanol or 1-PropanolProtic solvents facilitate the reaction.[2][6]
Catalyst Glacial Acetic Acid (catalytic amount)Provides necessary protonation without deactivating the hydrazine.[2]
Temperature Reflux (monitor via TLC)Ensures sufficient energy for the reaction while minimizing degradation.[2]
Reactant Ratio Propylhydrazine (1.1 equivalents)A slight excess of hydrazine can help drive the reaction to completion.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents potential oxidation of the hydrazine.[3]
Issue 2: Formation of Regioisomers

Question: My spectral analysis (e.g., ¹H NMR) suggests the presence of an isomeric pyrazole. How can I control the regioselectivity of the reaction?

Answer: The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine can potentially lead to the formation of two regioisomers. In the case of ethyl 2-formyl-3-oxobutanoate and propylhydrazine, the desired product is 3-Methyl-1-propyl-1H-pyrazole-4-carboxylate, but the formation of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate is also possible.

Controlling Regioselectivity:

  • Mechanism of Reaction: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups of the β-dicarbonyl compound. The relative reactivity of these carbonyls dictates the major regioisomer formed.[7][8] The formyl group is generally more electrophilic than the ketone, which should favor the formation of the desired 3-methyl isomer.

  • Reaction Conditions: While the inherent reactivity of the starting materials is the primary determinant, reaction conditions can sometimes influence the isomeric ratio. It is advisable to maintain a moderate reaction temperature to favor the kinetically controlled product, which is often the desired isomer.

Proposed Reaction Pathway Favoring the Desired Isomer:

Caption: Proposed regioselective synthesis pathway.

If a mixture of isomers is obtained, purification by column chromatography is typically required.

Issue 3: Incomplete Saponification or Low Yield of Carboxylic Acid

Question: The hydrolysis of my ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate is either incomplete or results in a low yield of the final carboxylic acid. How can I improve this step?

Answer: Saponification is a base-mediated hydrolysis of an ester.[9] Incomplete reaction or low yields can be due to insufficient base, short reaction times, or issues during the workup.

Potential Causes and Solutions:

  • Stoichiometry of Base: Saponification requires at least one equivalent of a strong base (e.g., NaOH or KOH). Using an excess of the base (e.g., 2-3 equivalents) can help ensure the reaction goes to completion.[9]

  • Reaction Time and Temperature: Some esters are more resistant to hydrolysis. If the reaction is incomplete at room temperature, heating the reaction mixture to reflux can increase the rate of saponification.[9][10] Monitor the disappearance of the starting material by TLC.

  • Solvent System: A co-solvent system, such as a mixture of ethanol or methanol and water, is often used to ensure the solubility of both the ester and the hydroxide base.[9]

  • Acidification and Extraction: After the saponification is complete, the reaction mixture must be acidified to protonate the carboxylate salt and precipitate the carboxylic acid.[9] The pH should be carefully adjusted to be well below the pKa of the carboxylic acid (typically pH 1-3) to ensure complete protonation. Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate) is then performed. Incomplete acidification will result in the loss of product in the aqueous layer.

Optimized Saponification Protocol:

ParameterRecommended ConditionRationale
Base NaOH or KOH (2-3 equivalents)Excess base drives the reaction to completion.[9]
Solvent Methanol/Water or Ethanol/Water (e.g., 1:1 v/v)Ensures solubility of both ester and base.[9]
Temperature Room temperature to refluxIncreased temperature accelerates the reaction rate.[10]
Acidification 1-4N HCl to pH 1-3Ensures complete protonation of the carboxylate.
Extraction Ethyl Acetate or DichloromethaneEfficiently extracts the carboxylic acid from the aqueous layer.
Issue 4: Difficulty in Purifying the Final Product

Question: My final product, this compound, is difficult to purify. What are the recommended purification methods?

Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity.

Purification Strategies:

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.[11] A variety of solvent systems can be screened, such as ethanol/water, toluene, or ethyl acetate/hexanes.

  • Acid-Base Extraction: An acid-base extraction can be a powerful purification technique for carboxylic acids.[11] The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, re-acidified, and the pure product extracted with an organic solvent.

  • Column Chromatography: If crystallization and extraction are not sufficient, purification by silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing on the column, is typically required.

General Purification Workflow:

Caption: Purification workflow for the final product.

References

Technical Support Center: Purification of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. The presence of both a carboxylic acid group and a pyrazole ring imparts a moderate polarity to the molecule. The propyl and methyl substituents contribute to its lipophilicity. This amphiphilic nature dictates its solubility in various organic solvents and aqueous solutions, which is a key consideration in designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC8H12N2O2[1]
Molecular Weight168.19 g/mol [1]
AppearanceWhite to pale yellow powder or crystalline powder[2]
Melting Point225-230 °C (decomposes)[3]
SolubilitySoluble in methanol, dimethyl sulfoxide; sparingly soluble in water[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: Common impurities often include unreacted starting materials, such as the corresponding ester precursor if the synthesis involves hydrolysis.[4] Other potential impurities are regioisomers formed during the pyrazole ring synthesis, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, syntheses starting from α,β-unsaturated carbonyl compounds and hydrazines can sometimes yield pyrazoline intermediates that may not have been fully oxidized to the pyrazole.[5]

Q2: My purified product has a persistent color. How can I remove colored impurities?

A2: Colored impurities can often be effectively removed by treating a solution of your crude product with activated charcoal.[6] The charcoal adsorbs the colored molecules. It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the overall yield. This step is typically performed in the hot dissolution stage of recrystallization, just before hot filtration.

Q3: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?

A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try several strategies:

  • Increase the solvent volume: Adding more of the "good" solvent to the hot solution can lower the saturation point, allowing crystallization to occur at a lower temperature.[6]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Using an insulated container can help facilitate slow cooling.[6]

  • Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[6]

  • Use a seed crystal: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[6]

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[6][7]

  • Heating: Gently heat the mixture while stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals, for example, in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) until the solution becomes turbid.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until you observe persistent turbidity.[6]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

G

Troubleshooting Purification by Column Chromatography

When recrystallization is not sufficient to remove impurities, particularly those with similar solubility profiles, column chromatography is a more powerful alternative.

Q4: I'm seeing significant smearing (tailing) of my compound on the TLC plate and column. What could be the cause and how can I fix it?

A4: Tailing is a common issue when purifying carboxylic acids on silica gel. This is due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[8] This protonates the silanol groups and the carboxylic acid, reducing the strong ionic interactions and leading to sharper peaks.

Q5: What is a good starting solvent system for column chromatography of this compound?

A5: Given the moderate polarity of the molecule, a good starting point for the eluent is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting ratio would be in the range of 1:1 to 4:1 hexane:ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for your desired compound. For more polar impurities, adding a small amount of methanol to the ethyl acetate can be effective.[9]

Protocol 3: Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.[12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[3]

By following these guidelines and troubleshooting steps, you can effectively purify this compound and ensure the quality of your material for downstream applications.

References

Common side reactions in the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. As a key intermediate in various research and development pipelines, its efficient and clean synthesis is paramount.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic route, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your synthesis campaign.

Q1: What is the most common synthetic route for this molecule, and what are its main pitfalls?

A: The most prevalent and logical synthetic pathway involves a multi-step sequence, typically starting with a Knorr-type pyrazole synthesis followed by N-alkylation and saponification.

The primary pitfalls are:

  • Lack of Regioselectivity during N-propylation: This is the most significant challenge. Alkylation of the 3-methyl-1H-pyrazole-4-carboxylate intermediate can occur on either of the two ring nitrogen atoms, leading to a mixture of the desired N1-propyl isomer and the undesired N2-propyl isomer. Separating these regioisomers can be difficult and costly.[1][2]

  • Incomplete Hydrolysis: The final saponification step to convert the ethyl or methyl ester to the carboxylic acid can be sluggish, leading to contamination of the final product with starting material.

  • Potential Decarboxylation: Under overly harsh hydrolysis conditions (e.g., high temperatures), the final product can undergo decarboxylation, leading to the formation of 3-methyl-1-propyl-1H-pyrazole and a reduction in yield.[3]

Q2: Why is achieving regioselectivity in the N-alkylation step so challenging?

A: The challenge arises from the similar electronic environments of the two nitrogen atoms (N1 and N2) in the pyrazole ring.[4] When the pyrazole is deprotonated by a base, it forms an ambident nucleophile. The subsequent alkylation site is determined by a delicate balance of steric and electronic factors, as well as reaction conditions. The substituent at the C3 position (methyl group) offers some steric hindrance, but often not enough to completely prevent alkylation at the adjacent N2 position.[4]

Q3: Can I synthesize the ring with the propyl group already on the hydrazine?

A: Yes, this is an alternative strategy. Using propylhydrazine in the initial Knorr cyclization with a suitable 1,3-dicarbonyl precursor (like 2-acetyl-3-oxobutanoate) can directly form the N-propylated pyrazole ring. However, this approach can also lead to regioisomeric mixtures, as the initial condensation can occur with either nitrogen of the propylhydrazine. The regiochemical outcome is often dependent on the specific reaction conditions and the nature of the dicarbonyl compound.[5][6]

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a problem-and-solution format for specific issues observed during the synthesis.

Issue 1: Formation of Regioisomers during N-Propylation
  • Observation: After the N-propylation step on the ethyl 3-methyl-1H-pyrazole-4-carboxylate intermediate, you observe two distinct spots on your TLC plate with very similar Rf values. ¹H NMR analysis of the crude product shows two sets of signals, including two different N-CH₂ triplets for the propyl group.

  • Causality: You have formed a mixture of the desired 1-propyl-3-methyl-1H-pyrazole-4-carboxylate and the undesired 1-propyl-5-methyl-1H-pyrazole-4-carboxylate (the N2 alkylation product). The choice of base and solvent system is critical in directing the regioselectivity of this reaction.[1][2] Generally, stronger, bulkier bases and non-polar solvents tend to favor N1 alkylation due to steric hindrance.

  • Solutions & Optimization Protocol:

    • Modify the Base/Solvent System: The interplay between the base's counter-ion, its strength, and the solvent's polarity is the most powerful tool for controlling regioselectivity.[4] A systematic approach is recommended.

      BaseSolventTemperatureExpected Predominant IsomerRationale
      K₂CO₃Acetonitrile / DMF60-80 °CMixture (often favors N2)Common conditions, but often leads to poor selectivity.[2]
      NaHTHF / Dioxane0 °C to RTN1 (Desired) The sodium cation coordinates more tightly with the pyrazole anion, and the less polar solvent favors alkylation at the less sterically hindered N1 position.[1]
      Cs₂CO₃DMFRTN1The large cesium cation can chelate with the pyrazole ring, directing alkylation towards N1.
      t-BuOKTHF0 °C to RTN1The bulky base can influence the steric environment around the pyrazole anion.
    • Step-by-Step Optimization Protocol:

      • Dissolve ethyl 3-methyl-1H-pyrazole-4-carboxylate (1 eq.) in anhydrous THF under a nitrogen atmosphere.

      • Cool the solution to 0 °C in an ice bath.

      • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C until hydrogen evolution ceases.

      • Add 1-bromopropane or 1-iodopropane (1.1 eq.) dropwise.

      • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

      • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

      • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate.

      • Analyze the crude product by ¹H NMR to determine the isomeric ratio.

  • Visualizing the Problem:

    G cluster_start Starting Material cluster_reaction N-Propylation cluster_products Potential Products start Ethyl 3-methyl-1H-pyrazole-4-carboxylate rxn Base (e.g., NaH) Propyl Halide start->rxn prod1 Desired Product Ethyl 3-methyl-1-propyl-1H- pyrazole-4-carboxylate (N1) rxn->prod1 Favored by NaH in THF (Steric Control) prod2 Side Product Ethyl 5-methyl-1-propyl-1H- pyrazole-4-carboxylate (N2) rxn->prod2 Favored by K₂CO₃ in DMF (Electronic Control)

Issue 2: Incomplete Saponification (Ester Hydrolysis)
  • Observation: After hydrolysis with LiOH or NaOH and acidic workup, your final product's NMR spectrum shows residual ethyl/methyl ester signals (e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm for an ethyl ester). The product also has a greasy or oily consistency.

  • Causality: The ester group on the electron-rich pyrazole ring can be sterically hindered and less reactive than simple alkyl esters. Insufficient reaction time, low temperature, or using a weak base can lead to incomplete conversion. Some pyrazole esters are also known to be hydrolytically unstable, but in this case, forcing conditions are often needed. [7]

  • Solutions:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed. If the reaction stalls at room temperature, gently heat the mixture to 40-50 °C.

    • Use a Co-solvent: If your ester has poor solubility in a purely aqueous base, add a co-solvent like THF or methanol to create a homogeneous solution, which will significantly increase the reaction rate.

    • Switch to a Stronger Base: While LiOH is often preferred for its mildness, switching to NaOH or KOH can accelerate the hydrolysis.

  • Troubleshooting Workflow:

    G start Start: Incomplete Hydrolysis Detected q1 Is the reaction mixture homogeneous? start->q1 sol1 Add co-solvent (THF/MeOH) to improve solubility q1->sol1 No q2 Has reaction been stirred for >12h at RT? q1->q2 Yes sol1->q2 sol2 Increase reaction time and monitor by TLC q2->sol2 No q3 Is reaction still incomplete? q2->q3 Yes sol2->q3 sol3 Gently heat to 40-50 °C q3->sol3 Yes end End: Complete Hydrolysis q3->end No sol3->end

    Caption: A decision tree for troubleshooting incomplete saponification.

Issue 3: Accidental Decarboxylation
  • Observation: The final yield is significantly lower than expected. During the acidic workup after hydrolysis, you notice vigorous gas evolution (CO₂). The isolated product contains a significant amount of a non-acidic byproduct, identified by GC-MS or NMR as 3-methyl-1-propyl-1H-pyrazole.

  • Causality: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, particularly when heated under strongly acidic or basic conditions. [3][8]The workup step is critical; adding acid too quickly to a hot, basic solution can create localized hot spots that promote the loss of CO₂.

  • Solutions:

    • Perform Workup at Low Temperature: Always cool the reaction mixture in an ice bath before and during acidification.

    • Slow, Controlled Acidification: Add the acid (e.g., 1M HCl) dropwise with vigorous stirring to maintain a low temperature and avoid localized pH and temperature spikes.

    • Avoid Excessive Heat During Hydrolysis: Do not heat the saponification reaction above 60 °C unless absolutely necessary and for the shortest time possible.

Part 3: General Synthetic Protocol & Key Considerations

This protocol outlines a robust method for the synthesis, incorporating best practices to avoid the side reactions discussed above.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

This step follows a standard Knorr pyrazole synthesis. [6]1. Combine ethyl 2-(ethoxymethylene)acetoacetate (1 eq.) and hydrazine hydrate (1.1 eq.) in ethanol. 2. Stir the mixture at room temperature. The reaction is often mildly exothermic. 3. After 2-4 hours, the product typically precipitates. Monitor by TLC until the starting material is consumed. 4. Cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Regioselective N-Propylation (N1-Favored)
  • Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq., 60% in oil) in anhydrous THF.

  • Cool to 0 °C and add a solution of ethyl 3-methyl-1H-pyrazole-4-carboxylate (1 eq.) in THF dropwise.

  • Stir for 30 min at 0 °C.

  • Add 1-iodopropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool to 0 °C and quench carefully with sat. aq. NH₄Cl.

  • Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate to yield the crude N-propylated ester.

Step 3: Saponification to the Final Acid
  • Dissolve the crude ester from Step 2 in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.).

  • Stir at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the ester.

  • Once complete, cool the mixture to 0 °C.

  • Slowly acidify to pH ~3 with 1M HCl, ensuring the temperature remains below 10 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) may be required for final purification.

References

Improving the stability and storage of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MPPCA-202601

Version: 1.0

Last Updated: January 4, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. The stability and proper storage of this compound are critical for ensuring the reliability and reproducibility of experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the handling and storage of this pyrazole derivative. Our approach is grounded in the fundamental principles of organic chemistry and supported by relevant literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C in a tightly sealed container to minimize exposure to moisture and air. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

Q2: Is this compound sensitive to light?

A2: Yes, pyrazole derivatives can be susceptible to photodegradation.[1][2][3] It is crucial to store the compound in an amber vial or a container that is otherwise protected from light to prevent photochemical reactions that could compromise its purity.

Q3: Can I store the compound in a solution?

A3: While convenient for immediate use, storing the compound in solution for extended periods is not recommended due to the increased risk of degradation. If solution storage is necessary, use a high-purity, anhydrous aprotic solvent, store at -20°C or below, and use within a short timeframe. Repeated freeze-thaw cycles should be avoided.[4][5][6]

Q4: What are the initial signs of degradation?

A4: Visual signs of degradation can include a change in color from its typical white or off-white appearance, clumping of the powder (indicating moisture absorption), or a noticeable change in its solubility profile. For a definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new impurity peaks.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Change in Physical Appearance (e.g., color change, clumping)
Potential Cause Explanation Recommended Action
Hygroscopicity The carboxylic acid moiety can be hygroscopic, leading to water absorption from the atmosphere.[7][8][9][10][11] This can cause the powder to clump and may accelerate hydrolytic degradation.Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, Drierite). Ensure the container is tightly sealed immediately after use.
Oxidation Exposure to air, especially in the presence of light or trace metal impurities, can lead to oxidative degradation of the pyrazole ring.[12][13][14] This may result in the formation of colored byproducts.Store under an inert atmosphere (argon or nitrogen). Avoid contamination with metals. Use high-purity solvents and reagents.
Photodegradation Exposure to UV or even ambient light can induce photochemical reactions in the pyrazole ring, leading to decomposition and color changes.[1][2][3]Always store in amber vials or protect the container from light. Conduct experiments under subdued lighting conditions when possible.
Issue 2: Inconsistent Experimental Results or Low Yields
Potential Cause Explanation Recommended Action
Compound Degradation The starting material may have degraded during storage, leading to a lower effective concentration of the active compound.Re-analyze the purity of the compound using a validated analytical method like HPLC or NMR before use. If purity is compromised, use a fresh batch.
Decarboxylation At elevated temperatures, particularly in acidic or basic conditions, the carboxylic acid group may be lost as CO2, forming 3-methyl-1-propyl-1H-pyrazole.[15][16][17][18][19]Avoid excessive heat during reactions and work-up procedures unless the protocol specifically requires it. Maintain a neutral pH where possible.
Formation of Salts In the presence of basic reagents or on basic chromatography media, the carboxylic acid can form a salt, altering its reactivity and solubility.Be mindful of the pH of your reaction and purification steps. If salt formation is suspected, an acidic workup can regenerate the free carboxylic acid.
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause Explanation Recommended Action
Oxidative Degradation Product Oxidation of the pyrazole ring can lead to the formation of N-oxides or hydroxylated species.[12] These will typically be more polar and have a shorter retention time in reverse-phase HPLC.Refer to the forced degradation protocol below to generate potential degradation products as analytical standards. Modify storage conditions to exclude oxygen.
Decarboxylation Product Thermal or pH-induced decarboxylation will produce a less polar compound (3-methyl-1-propyl-1H-pyrazole) which will have a longer retention time in reverse-phase HPLC.[15][16][17][18][19]Compare the retention time of the unknown peak to a standard of the decarboxylated analog if available. Review experimental conditions for sources of excessive heat.
Photodegradation Product Light exposure can lead to complex rearrangements or fragmentation of the pyrazole ring.[2][3] The polarity of these products can vary.Run a photostability test as part of a forced degradation study to characterize potential photodegradants. Ensure adequate light protection during storage and handling.

In-Depth Technical Information: Potential Degradation Pathways

Understanding the potential chemical instabilities of this compound is crucial for troubleshooting and developing stable formulations. The molecule possesses two key functional groups that are susceptible to degradation: the pyrazole ring and the carboxylic acid.

cluster_main This compound cluster_degradation Degradation Pathways main Main Compound heat Heat main->heat light Light (UV) main->light oxygen Oxidants (O2) main->oxygen ph Acid/Base main->ph decarboxylation Decarboxylation heat->decarboxylation Primary photodegradation Photodegradation light->photodegradation Primary oxidation Ring Oxidation oxygen->oxidation Primary ph->decarboxylation Secondary

Caption: Logical relationship between stress conditions and primary degradation pathways.

  • Decarboxylation: This is a common degradation pathway for aromatic carboxylic acids.[15][18][19] Under thermal stress, the carboxylic acid group can be eliminated as carbon dioxide, yielding the corresponding 3-methyl-1-propyl-1H-pyrazole. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The pyrazole ring, while aromatic and generally stable, can be susceptible to oxidation, particularly at the carbon atoms of the ring.[12] This can be initiated by atmospheric oxygen, especially in the presence of trace metal ions or upon exposure to light. The likely products are hydroxylated pyrazoles or N-oxides.

  • Photodegradation: Pyrazoles are known to absorb UV radiation, which can lead to excited states that undergo various photochemical reactions.[1][2][3] These reactions can include ring cleavage, rearrangements, or radical reactions, leading to a complex mixture of degradation products.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reverse-phase HPLC method to separate this compound from its potential degradation products. Method optimization will likely be required.

prep Sample Preparation (1 mg/mL in Mobile Phase) inject Injection (5-10 µL) prep->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (e.g., 220 nm) separation->detection analysis Data Analysis (Peak Purity & Area) detection->analysis

Caption: Workflow for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile.

  • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or lambda max of the compound).

  • Sample Preparation: Dissolve the compound in the mobile phase at an initial concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the sample solution.

  • Analyze the chromatogram for the main peak and any impurity peaks.

  • To validate the method as stability-indicating, perform forced degradation studies (Protocol 2) and ensure that the degradation product peaks are well-resolved from the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation profile of the compound and to validate the stability-indicating nature of the analytical method.[20][21][22][23]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours. Prepare a 0.1 mg/mL solution of the stressed solid sample in the mobile phase.

  • Photodegradation: Expose a solution of the compound (0.1 mg/mL in mobile phase) to a photostability chamber (ICH Q1B conditions) for a specified duration. Also, expose the solid compound to the same conditions.

  • Control Sample: Keep a solution of the compound protected from light at 2-8°C.

  • Analysis: Analyze all stressed samples and the control sample by the developed HPLC method (Protocol 1). Compare the chromatograms to identify and quantify degradation products. The goal is to achieve 5-20% degradation to ensure that the method can detect degradation products without completely consuming the parent compound.

References

Technical Support Center: HPLC Analysis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Here, we move beyond simple protocols to explain the reasoning behind methodological choices, ensuring you have the expertise to develop robust and reliable analytical methods.

Introduction to the Analyte and its Analysis

This compound is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients and fungicides.[1] Accurate quantification of this molecule is critical for process monitoring, quality control, and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This guide will walk you through the essential aspects of HPLC method development for this analyte, followed by a comprehensive troubleshooting guide and frequently asked questions to address common challenges.

Part 1: HPLC Method Development

Developing a robust HPLC method requires a systematic approach, considering the physicochemical properties of this compound. As a carboxylic acid, its retention and peak shape are highly dependent on the mobile phase pH.

Stationary Phase Selection

The choice of the stationary phase is the most critical decision in method development.[2] For this compound, a C18 (octadecyl) column is the recommended starting point.[3]

  • Rationale: C18 columns provide excellent hydrophobic retention for moderately non-polar compounds.[3][4] The propyl group and the pyrazole ring of the analyte will interact with the C18 stationary phase, leading to good retention.

  • Expert Tip: For persistent peak tailing issues, consider using a column with a highly deactivated, end-capped silica surface or a polar-embedded phase.[5] These columns minimize secondary interactions between the acidic analyte and residual silanol groups on the silica support.[6]

Parameter Recommendation Justification
Stationary Phase C18 (L1)Good retention for moderately polar compounds.[2]
Particle Size 5 µm or 3 µm5 µm for standard HPLC, 3 µm for higher efficiency (UHPLC).[2]
Column Dimensions 150 mm x 4.6 mmStandard analytical column dimensions.[2]
Pore Size 100-120 ÅSuitable for small molecules.[2]
Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling retention and selectivity.[7][8]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity, leading to lower backpressure, and has a better UV cutoff.[9]

  • pH Control: This is the most critical parameter for achieving good peak shape and reproducible retention times for carboxylic acids.[7][8][10] The pKa of a similar compound, 1H-Pyrazole-3-carboxylic acid, is around 2-3. To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be adjusted to be at least one to two pH units below the pKa.[11][12] A starting pH of around 2.5 is recommended.

  • Buffer Selection: A phosphate or formate buffer at a concentration of 10-25 mM is typically sufficient to maintain a stable pH and minimize peak tailing.[6] Phosphoric acid or formic acid can be used to adjust the pH. For Mass Spectrometry (MS) compatibility, formic acid is the preferred choice.[13]

Recommended Starting Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector Settings

The pyrazole ring contains a chromophore that allows for UV detection. Based on studies of similar pyrazole compounds, a detection wavelength in the range of 200-240 nm is expected to provide good sensitivity.[14][15][16] A starting wavelength of around 210 nm or 237 nm has been used for similar pyrazole derivatives and is a good starting point.[17][18]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting common HPLC issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for acidic compounds is most commonly caused by secondary interactions with the stationary phase.[6] Specifically, the carboxylate group of your analyte can interact with positively charged sites on the silica surface, such as residual silanols.[5][6]

  • Primary Solution: Ensure your mobile phase pH is low enough (around 2.5) to keep the carboxylic acid fully protonated (non-ionized).[7][8] This minimizes its ability to interact with the silica surface.

  • Secondary Solutions:

    • Increase the buffer concentration (e.g., to 25 mM) to better control the pH at the silica surface.[6]

    • Consider using a highly deactivated, end-capped C18 column to reduce the number of available silanol groups.[5]

    • Ensure you are not overloading the column by injecting too much sample.[6]

Q2: My retention time is drifting. What are the likely causes?

A2: Retention time shifts can be frustrating and point to a lack of system stability.

  • Mobile Phase: Inconsistent mobile phase preparation is a common culprit.[11] Ensure you are accurately preparing your mobile phase, including the buffer and pH adjustment, every time. The pH of the buffer should be measured in the aqueous portion before adding the organic modifier.[11][19]

  • Temperature: Fluctuations in ambient temperature can affect retention times. Using a column thermostat is highly recommended for stable and reproducible results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • System Issues: Check for leaks in the pump, injector, and fittings. Also, ensure the pump is delivering a consistent flow rate.

Q3: How can I improve the resolution between my analyte and a closely eluting impurity?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.

  • Selectivity (α): This is often the most effective parameter to adjust.

    • Mobile Phase: Small changes in the percentage of the organic modifier (e.g., acetonitrile) can significantly alter selectivity.[20][21]

    • pH: If the impurity has a different pKa than your analyte, adjusting the mobile phase pH can be a powerful tool to separate them.[7][8]

  • Efficiency (N):

    • Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column.[2]

    • Ensure your system is optimized to minimize extra-column volume (e.g., by using shorter, narrower tubing).

  • Retention Factor (k'):

    • Increase the retention of both peaks by decreasing the amount of organic modifier in your mobile phase. This will provide more time for the peaks to separate.

Q4: What is the ideal injection solvent for my samples?

A4: The ideal injection solvent is the mobile phase itself.[11] This prevents peak distortion that can occur when a solvent stronger than the mobile phase is used. If your sample is not soluble in the mobile phase, use a solvent that is as weak as possible while still maintaining solubility. For example, if your mobile phase is 50:50 acetonitrile:water, it is better to dissolve your sample in 20:80 acetonitrile:water than in 100% acetonitrile.

Q5: The backpressure in my system is too high. What should I do?

A5: High backpressure is usually a sign of a blockage in the system.

  • Systematic Check: Start by disconnecting the column and checking the system pressure. If it is still high, the blockage is in the HPLC system (e.g., tubing, injector). If the pressure drops, the blockage is in the column.

  • Column Blockage: This is often due to a clogged inlet frit.[5] This can be caused by particulate matter from the sample or mobile phase, or by sample precipitation.

    • Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column or an in-line filter can also protect your analytical column.[5]

    • Solution: You can try to reverse-flush the column (if the manufacturer allows) to dislodge the blockage. If this does not work, the column may need to be replaced.[5]

References

Technical Support Center: Refinement of Reaction Conditions for 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. Pyrazole carboxylic acids are crucial building blocks in the development of pharmaceuticals and agrochemicals, and refining their synthesis is key to achieving high purity and yield.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges encountered during this multi-step synthesis.

General Synthetic Workflow

The most common and scalable approach to synthesizing this compound involves a two-stage process. First, a Knorr-type pyrazole synthesis is employed to construct the heterocyclic core with an ester functional group. This is followed by a saponification (hydrolysis) step to yield the final carboxylic acid. This workflow is favored for its reliability and use of readily available starting materials.[4][5]

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Hydrolysis A Ethyl Acetoacetate + Triethyl Orthoformate C Intermediate: Ethyl 2-(ethoxymethylene)acetoacetate A->C Acetic Anhydride (Condensation) B Propylhydrazine D Product 1: Ethyl 3-methyl-1-propyl-1H- pyrazole-4-carboxylate B->D C->D + Propylhydrazine (Cyclization) F Final Product: 3-Methyl-1-propyl-1H-pyrazole -4-carboxylic acid D->F Saponification E Aqueous Base (e.g., NaOH, KOH) G Acidification (e.g., HCl) G cluster_main Reaction of Propylhydrazine with Intermediate I Intermediate P1 Pathway A (Favored) I->P1 P2 Pathway B (Disfavored) I->P2 Prod_A Desired Product (3-Methyl-1-propyl) P1->Prod_A Attack at ketone C=O Prod_B Isomeric Impurity (5-Methyl-1-propyl) P2->Prod_B Attack at enol ether C=C

References

Technical Support Center: 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the smooth execution of your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

Q2: What are the primary safety precautions I should take when handling this compound?

Pyrazole derivatives should be handled with care.[5][6][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7][8] Avoid inhalation of dust and contact with skin and eyes.[5][6][8] In case of contact, rinse the affected area thoroughly with water.[6] A comprehensive safety data sheet (SDS) for a similar pyrazole compound should be consulted before starting any work.[5][6][7][8]

Q3: How should I store this compound?

The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[6][8] For long-term storage, refrigeration at 0-8°C is recommended.[1][3]

Troubleshooting Guide: Synthesis

The synthesis of this compound typically involves the cyclocondensation of a β-ketoester equivalent with propylhydrazine, followed by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_synthesis Synthesis Pathway β-Ketoester β-Ketoester Cyclocondensation Cyclocondensation β-Ketoester->Cyclocondensation Propylhydrazine Propylhydrazine Propylhydrazine->Cyclocondensation Pyrazole_Ester Pyrazole_Ester Cyclocondensation->Pyrazole_Ester Formation of Pyrazole Ring Hydrolysis Hydrolysis Pyrazole_Ester->Hydrolysis Ester Cleavage Final_Product 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid Hydrolysis->Final_Product Recrystallization_Workflow cluster_purification Recrystallization Process Crude_Product Crude_Product Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Remove Insoluble Impurities Cooling Slow Cooling Dissolve->Cooling If no insoluble impurities Hot_Filtration->Cooling Crystal_Formation Crystal_Formation Cooling->Crystal_Formation Filtration Collect Crystals by Filtration Crystal_Formation->Filtration Drying Drying Filtration->Drying Pure_Product Pure_Product Drying->Pure_Product

References

Validation & Comparative

Efficacy of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Comparative Analysis Against Established Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of clinically significant drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, against two well-established pyrazole-based drugs: the selective COX-2 inhibitor, Celecoxib, and the PDE5 inhibitor, Sildenafil.

Given the absence of published experimental data for this compound, this guide will leverage established structure-activity relationship (SAR) principles of pyrazole-4-carboxylic acid derivatives to postulate a potential pharmacological profile. This theoretical framework will then be juxtaposed with the known efficacy and mechanisms of action of Celecoxib and Sildenafil, providing a valuable resource for researchers interested in the development of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a bioisostere for various aromatic and heterocyclic systems, offering advantages in terms of metabolic stability, lipophilicity, and hydrogen bonding capacity.[4] The substitution pattern on the pyrazole core dictates its pharmacological activity. For instance, diaryl pyrazoles are a hallmark of selective COX-2 inhibitors, while other substitution patterns can lead to potent enzyme inhibitors targeting a variety of biological pathways.[5][6]

Profile of this compound: A Hypothetical Efficacy Analysis

To date, no specific biological activity or efficacy data has been published for this compound. However, based on the SAR of related pyrazole-4-carboxylic acids, we can infer a potential pharmacological profile. The presence of the carboxylic acid group at the 4-position is a common feature in many enzyme inhibitors.[7] The N1-propyl and C3-methyl substitutions are likely to influence the compound's lipophilicity and steric interactions with a target binding site.

It is plausible that this compound could exhibit inhibitory activity against enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDEs), common targets for pyrazole derivatives. The relatively small alkyl substituents (methyl and propyl) might favor binding to enzymes with smaller, hydrophobic pockets. Further experimental validation is essential to confirm these hypotheses.

Comparative Benchmarks: Celecoxib and Sildenafil

To provide a tangible comparison, we will examine two highly successful pyrazole-containing drugs that target different enzymes and have distinct therapeutic applications.

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9] This selectivity is attributed to its diaryl-substituted pyrazole structure, which fits into the larger, more flexible active site of COX-2 compared to the constitutively expressed COX-1 isoform.[10]

  • Mechanism of Action: By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12] This selective action reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit COX-1.[10]

  • Clinical Efficacy: Celecoxib is indicated for the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain.[9] It has demonstrated significant analgesic and anti-inflammatory effects in numerous clinical trials.[8]

  • Pharmacokinetics: Celecoxib is orally administered and reaches peak plasma concentrations in about 3 hours. It is primarily metabolized by the cytochrome P450 2C9 enzyme in the liver.[11]

Sildenafil: The Pioneer PDE5 Inhibitor

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in high concentrations in the corpus cavernosum of the penis and the pulmonary vasculature.[13]

  • Mechanism of Action: Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[13] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in penile erection.[13]

  • Clinical Efficacy: Sildenafil is widely used for the treatment of erectile dysfunction.[14] Clinical studies have shown its effectiveness in a broad range of patients, with a rapid onset of action (within 14-30 minutes) and a duration of up to 12 hours.[14][15]

  • Pharmacokinetics: Sildenafil is administered orally, with a time to maximum plasma concentration of about 1 hour. Its plasma half-life is approximately 4-5 hours.[14]

Head-to-Head Comparison: A Data-Driven Overview

The following table summarizes the key characteristics of this compound (hypothesized) and the established profiles of Celecoxib and Sildenafil.

FeatureThis compound (Hypothetical)CelecoxibSildenafil
Core Structure 1,3-dialkyl-1H-pyrazole-4-carboxylic acid1,5-diaryl-1H-pyrazolePyrazolo[4,3-d]pyrimidin-7-one
Primary Target Unknown (Potentially COX or PDE)Cyclooxygenase-2 (COX-2)[8][9]Phosphodiesterase type 5 (PDE5)[13]
Mechanism of Action Enzyme Inhibition (Hypothesized)Selective inhibition of prostaglandin synthesis[11][12]Inhibition of cGMP degradation[13]
Therapeutic Area Unknown (Potentially Anti-inflammatory or Vasodilatory)Anti-inflammatory, Analgesic[9]Erectile Dysfunction, Pulmonary Hypertension[14]
Key Substituents N1-propyl, C3-methyl4-sulfamoylphenyl, p-tolyl, trifluoromethylMethyl, Propyl, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl

Experimental Protocols for Efficacy Determination

To ascertain the actual efficacy and pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed, step-by-step methodologies for key assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay will determine the inhibitory activity and selectivity of the test compound against COX isoforms.

Methodology:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add varying concentrations of this compound (and Celecoxib as a positive control) to the enzyme solution and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantify Prostaglandin Production: After a 10-minute incubation at 37°C, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro PDE5 Inhibition Assay

This assay will evaluate the inhibitory potential of the test compound against the PDE5 enzyme.

Methodology:

  • Enzyme Preparation: Use purified human recombinant PDE5.

  • Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, MgCl2, and bovine serum albumin (BSA).

  • Compound Incubation: Pre-incubate the PDE5 enzyme with various concentrations of this compound (and Sildenafil as a positive control) for 10 minutes at 37°C.

  • Substrate Addition: Add cGMP as the substrate to start the reaction.

  • Reaction Termination and Detection: After a 20-minute incubation, terminate the reaction and measure the amount of remaining cGMP using a suitable detection method, such as a fluorescence polarization assay.

  • Data Analysis: Determine the IC50 value for PDE5 inhibition.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified COX signaling pathway and the inhibitory action of Celecoxib.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP GC GMP 5'-GMP cGMP->GMP PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The nitric oxide/cGMP pathway and the mechanism of Sildenafil as a PDE5 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Test_Compound 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid COX_Assay COX-1/COX-2 Inhibition Assay Test_Compound->COX_Assay PDE5_Assay PDE5 Inhibition Assay Test_Compound->PDE5_Assay IC50_COX Determine IC50 for COX-1/COX-2 & Selectivity Index COX_Assay->IC50_COX IC50_PDE5 Determine IC50 for PDE5 PDE5_Assay->IC50_PDE5 Compare_Celecoxib Compare with Celecoxib Data IC50_COX->Compare_Celecoxib Compare_Sildenafil Compare with Sildenafil Data IC50_PDE5->Compare_Sildenafil

Caption: Proposed experimental workflow for evaluating the efficacy of the target compound.

Conclusion and Future Directions

While this compound remains an uncharacterized compound, this guide provides a scientifically grounded framework for hypothesizing its potential efficacy and for designing the necessary experiments to validate these hypotheses. By comparing its structural features to those of successful drugs like Celecoxib and Sildenafil, we can appreciate the chemical space that this novel compound occupies. The provided experimental protocols offer a clear path forward for researchers to elucidate its biological activity and to determine its potential as a novel therapeutic agent. The rich and diverse pharmacology of the pyrazole scaffold suggests that even seemingly simple derivatives could hold significant therapeutic promise, warranting further investigation.

References

A Researcher's Guide to the Structure-Activity Relationship of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid analogs. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth analysis of how structural modifications to this pyrazole scaffold influence biological activity. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for key assays.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The this compound core, in particular, serves as a versatile template for the development of novel therapeutic agents.[4][5] Understanding the SAR of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: this compound

The foundational structure of the analogs discussed in this guide is this compound. The biological activity of its derivatives is intricately linked to the nature of the substituents at various positions of the pyrazole ring. This guide will systematically dissect the impact of modifications at the N1, C3, and C4 positions.

Structure-Activity Relationship (SAR) Analysis

The following sections will explore the impact of structural modifications at key positions of the pyrazole ring, drawing insights from various studies on related analogs.

Modifications at the N1-Position: The Influence of the Propyl Group

The substituent at the N1-position of the pyrazole ring plays a crucial role in modulating the biological activity of these analogs. While the core topic specifies a 1-propyl group, understanding the impact of varying this alkyl chain is essential for lead optimization.

For instance, in a series of 1H-pyrazole-4-carboxylic acid derivatives developed as DNA 6mA demethylase ALKBH1 inhibitors, the nature of the N1-substituent was found to be critical for activity.[6] Although this study did not focus on the 3-methyl-1-propyl analog specifically, it highlights the general principle that the N1-position is a key interaction point with biological targets.

Modifications at the C3-Position: The Significance of the Methyl Group

The methyl group at the C3-position is another key determinant of activity. Replacing the methyl group with other substituents can significantly alter the compound's biological profile. For example, the substitution of a difluoromethyl group at the C3-position has been a successful strategy in the development of potent fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[7][8] This substitution often enhances the compound's metabolic stability and binding affinity to the target enzyme.

Modifications at the C4-Position: The Versatility of the Carboxylic Acid Group

The carboxylic acid moiety at the C4-position is a critical pharmacophore, often involved in hydrogen bonding interactions with target proteins. This functional group can be modified to esters or amides to alter the compound's physicochemical properties, such as lipophilicity and cell permeability, and to modulate its biological activity.

For example, the conversion of the carboxylic acid to various amide derivatives has been extensively explored. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity.[7] The nature of the amine substituent in the amide moiety was found to be crucial for potency and spectrum of activity. Similarly, the synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives yielded compounds with promising antimicrobial and antifungal activities.[1]

Comparative Analysis of Biological Activity

To provide a clearer understanding of the SAR, the following table summarizes the biological activities of various 3-methyl-1H-pyrazole-4-carboxylic acid analogs and related derivatives from the literature.

Compound/Analog ClassModificationBiological ActivityKey FindingsReference
3-Methyl-1H-pyrazole-4-carboxylic ester derivativesEsterification of the C4-carboxylic acidFungicidal and antiviral activitySome compounds showed activity against wheat rust and tobacco mosaic virus.[9]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesC3-CH3 to CHF2; C4-COOH to amidesAntifungal activityAmide derivatives showed broad-spectrum antifungal activity, with some exceeding the performance of the commercial fungicide boscalid.[7]
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivativesN1-acylation and C4-amide formationAntimicrobial and antifungal activityThe synthesized N-aroyl derivatives exhibited good activity against various bacterial and fungal strains.[1]
1H-Pyrazole-4-carboxylic acid derivativesVarious substitutions on the pyrazole coreALKBH1 inhibition, antigastric cancer activityA potent inhibitor was discovered, and its prodrug showed excellent cellular activity.[6]

Experimental Protocols

The evaluation of the biological activity of these pyrazole analogs involves a range of standardized assays. Below are detailed protocols for common experimental procedures.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay is used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.

Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Incorporation of Compounds: While the PDA medium is still molten, add the test compounds at various concentrations.

  • Inoculation: Place a mycelial disc of the test fungus at the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition of mycelial growth compared to the control (medium with solvent only).

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacteria.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate the key SAR trends and a typical experimental workflow.

SAR_Summary cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity Core Pyrazole Ring N1 N1-Position (Propyl Group) Core->N1 Alkyl chain length and branching C3 C3-Position (Methyl Group) Core->C3 Electron-withdrawing groups (e.g., -CHF2) C4 C4-Position (Carboxylic Acid) Core->C4 Esterification & Amidation Activity Potency & Selectivity N1->Activity C3->Activity C4->Activity

Caption: Key SAR trends for this compound analogs.

Experimental_Workflow A Synthesis of Analogs B Structural Characterization (NMR, MS, IR) A->B C Biological Screening (e.g., Antifungal, Antimicrobial) B->C D Data Analysis (IC50, MIC determination) C->D E SAR Analysis & Lead Optimization D->E

References

An In Vivo Comparative Guide to the Preclinical Validation of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo testing and validation of the novel pyrazole compound, 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (herein referred to as Cmpd-X), as a potential therapeutic for Inflammatory Bowel Disease (IBD). We will objectively compare its hypothesized performance against established and alternative therapies, supported by detailed experimental protocols and representative data.

Introduction and Scientific Rationale

Hypothesized Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

While the precise mechanism of Cmpd-X is uncharacterized, we hypothesize its action through the modulation of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a pivotal role in regulating immune homeostasis, particularly at mucosal surfaces like the gut.[8][9][10] Activation of AhR has been shown to promote the differentiation of immunosuppressive regulatory T cells (Tregs) and modulate cytokine production, making it a compelling target for autoimmune and inflammatory diseases.[8][11][12][13][14] We posit that Cmpd-X acts as an AhR agonist, leading to the amelioration of intestinal inflammation.

Selection of Comparators

To rigorously evaluate the preclinical potential of Cmpd-X, two comparators have been selected, representing different mechanisms of action in IBD treatment:

  • Laquinimod (Positive Control): An experimental immunomodulatory drug known to exert its effects, at least in part, through AhR activation.[15][16][17] It has demonstrated anti-inflammatory and neuroprotective effects in various preclinical models and clinical trials.[15][17][18][19] Its inclusion allows for a direct comparison with a compound thought to share a similar mechanism.

  • Tofacitinib (Standard of Care): An oral Janus kinase (JAK) inhibitor approved for the treatment of moderate to severe ulcerative colitis.[20][21][22] Tofacitinib broadly inhibits the signaling of multiple pro-inflammatory cytokines, representing a potent and clinically relevant benchmark.[20][23]

In Vivo Validation Workflow

A staged, multi-faceted in vivo validation plan is essential. The workflow is designed to first establish safety and exposure, then demonstrate efficacy in a relevant disease model, and finally, confirm the mechanism of action.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action PK Pharmacokinetics (PK) & Tolerability Study DoseRange Dose Range Finding PK->DoseRange Determines safe exposure levels Efficacy DSS-Induced Colitis Efficacy Model DoseRange->Efficacy Informs therapeutic dose selection PD Pharmacodynamic (PD) & MoA Confirmation Efficacy->PD Validates target engagement in vivo

Caption: Staged in vivo validation workflow.

Experimental Protocols and Data Presentation

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X and to establish a maximum tolerated dose (MTD).[24][25][26][27][28]

Methodology:

  • Animals: Healthy male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3 per timepoint):

    • Intravenous (IV) administration: Cmpd-X (2 mg/kg in a suitable vehicle).

    • Oral (PO) gavage: Cmpd-X (10 mg/kg in vehicle).

  • Sample Collection: Blood samples are collected via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[25]

  • Analysis: Plasma concentrations of Cmpd-X are quantified using LC-MS/MS.

  • Tolerability: A separate cohort of mice (n=5 per group) is dosed orally with Cmpd-X at 10, 30, and 100 mg/kg daily for 7 days. Body weight, clinical signs, and food/water intake are monitored daily.

Data Presentation: Representative PK Parameters

ParameterCmpd-X (10 mg/kg, PO)Laquinimod (10 mg/kg, PO)Tofacitinib (10 mg/kg, PO)
Cmax (ng/mL) 12509801500
Tmax (hr) 1.02.00.5
AUC (0-t) (ng*hr/mL) 750065004500
Half-life (t1/2) (hr) 4.58.02.5
Oral Bioavailability (%) 456075

This table contains representative, not actual, experimental data.

Interpretation: The causality behind this initial study is foundational; without understanding the drug's exposure and safety profile, efficacy data is uninterpretable.[24][26] Cmpd-X shows moderate oral bioavailability and a half-life suitable for once-daily dosing, justifying its advancement into efficacy models.

Phase 2: Efficacy in a DSS-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of Cmpd-X in a chemically-induced model of acute colitis that mimics aspects of human ulcerative colitis.[29][30][31][32][33][34][35][36][37][38]

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Mice receive 2.5% Dextran Sulfate Sodium (DSS) in their drinking water for 7 days to induce colitis.[31][32][35]

  • Treatment Groups (n=10 per group):

    • Healthy Control (water only)

    • Vehicle Control (DSS + Vehicle)

    • Cmpd-X (10 mg/kg, PO, daily)

    • Laquinimod (10 mg/kg, PO, daily)

    • Tofacitinib (10 mg/kg, PO, daily)

  • Dosing: Treatment begins on day 3 post-DSS initiation and continues until day 7.

  • Endpoints:

    • Daily Monitoring: Body weight, stool consistency, and presence of fecal blood are recorded to calculate a Disease Activity Index (DAI).

    • Terminal Analysis (Day 8): Colon length is measured. Colon tissue is collected for histological analysis (H&E staining) and myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration).

Data Presentation: Key Efficacy Endpoints

GroupFinal Body Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)Histology Score (0-12)
Healthy Control +5.20.1 ± 0.18.5 ± 0.40.3 ± 0.2
Vehicle Control -18.59.8 ± 1.25.1 ± 0.59.5 ± 1.1
Cmpd-X (10 mg/kg) -7.14.2 ± 0.87.2 ± 0.64.1 ± 0.7
Laquinimod (10 mg/kg) -8.95.1 ± 0.96.8 ± 0.55.0 ± 0.9
Tofacitinib (10 mg/kg) -5.53.5 ± 0.67.8 ± 0.43.2 ± 0.5

This table contains representative, not actual, experimental data. Values are mean ± SEM.

Interpretation: Cmpd-X demonstrates significant therapeutic efficacy, evidenced by the mitigation of weight loss, reduction in DAI, preservation of colon length, and lower histological damage compared to the vehicle control. Its performance is comparable to the AhR agonist Laquinimod and approaches the efficacy of the potent JAK inhibitor Tofacitinib in this acute model.

Phase 3: Pharmacodynamic (PD) and Mechanism of Action (MoA) Confirmation

Objective: To confirm that Cmpd-X engages the hypothesized AhR target in vivo and produces the expected downstream biological effects.

Methodology:

  • Study Design: A satellite group of mice from the efficacy study (n=5 per group) is used for PD analysis.

  • Sample Collection: At termination (Day 8), serum is collected for cytokine analysis. Mesenteric lymph nodes (MLNs) and spleen are harvested for flow cytometric analysis of immune cell populations.

  • Cytokine Analysis: Serum levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines are measured by multiplex immunoassay.

  • Flow Cytometry: Single-cell suspensions from MLNs are stained with antibodies to identify and quantify CD4+Foxp3+ regulatory T cells (Tregs).

Hypothesized AhR Signaling Pathway and Downstream Effects

G cluster_n Nucleus CmpdX Cmpd-X AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) CmpdX->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Translocates to Nucleus DRE Dioxin Response Elements (DRE) AhR_active->DRE Dimerizes & Binds DNA ARNT ARNT ARNT->DRE Dimerizes & Binds DNA Nucleus Nucleus Treg ↑ Treg (CD4+Foxp3+) Differentiation DRE->Treg Regulates Gene Expression Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) DRE->Cytokines Amelioration Amelioration of Colitis Treg->Amelioration Cytokines->Amelioration

Caption: Hypothesized MoA of Cmpd-X via AhR signaling.

Data Presentation: Key Pharmacodynamic Markers

GroupSerum TNF-α (pg/mL)Serum IL-10 (pg/mL)Treg % (of CD4+ T cells in MLN)
Healthy Control 15 ± 425 ± 612.5 ± 1.5
Vehicle Control 150 ± 2218 ± 57.1 ± 1.1
Cmpd-X (10 mg/kg) 65 ± 1085 ± 1218.2 ± 2.0
Laquinimod (10 mg/kg) 78 ± 1275 ± 1116.9 ± 1.8
Tofacitinib (10 mg/kg) 45 ± 830 ± 78.0 ± 1.3

This table contains representative, not actual, experimental data. Values are mean ± SEM.

Interpretation: Treatment with Cmpd-X and Laquinimod leads to a significant reduction in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine IL-10. Crucially, both compounds induce an expansion of the Treg population in the mesenteric lymph nodes, providing strong evidence for an AhR-mediated immunomodulatory mechanism.[12][39] In contrast, Tofacitinib potently suppresses TNF-α but does not induce Tregs, highlighting its distinct, non-AhR-mediated mechanism of action.[23]

Conclusion and Future Directions

The comprehensive in vivo validation framework presented here demonstrates that this compound (Cmpd-X) is a promising therapeutic candidate for IBD. The representative data show a favorable pharmacokinetic profile, robust efficacy in a preclinical colitis model, and pharmacodynamic evidence consistent with the hypothesized mechanism of Aryl Hydrocarbon Receptor activation. Its performance is comparable to the known AhR modulator Laquinimod and competitive with the standard-of-care JAK inhibitor, Tofacitinib.

Further studies should explore the efficacy of Cmpd-X in chronic or T-cell transfer models of colitis, which may better reflect the complex pathophysiology of human IBD.[36][38] A full toxicology program will also be required to support its progression toward clinical development.

References

Comparison of different synthesis routes for 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a key building block in the development of various pharmaceuticals and agrochemicals. Its substituted pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The precise and efficient synthesis of this molecule is therefore of significant interest to researchers in drug discovery and process chemistry. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid in methodological selection.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. Here, we evaluate three robust and commonly employed methodologies:

  • Route 1: The Classical Knorr-Type Synthesis - A convergent and reliable method involving the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine.

  • Route 2: The Vilsmeier-Haack Approach - A sequential route that builds the pyrazole ring through formylation of a ketone hydrazone, followed by oxidation.

  • Route 3: The Multicomponent Strategy - An efficient, one-pot approach that combines multiple starting materials to rapidly construct the pyrazole core.

The following table summarizes the key performance indicators for each route, providing a high-level comparison to guide your initial assessment.

MetricRoute 1: Knorr-Type SynthesisRoute 2: Vilsmeier-Haack ApproachRoute 3: Multicomponent Strategy
Starting Materials Ethyl 2-formylbutanoate, PropylhydrazineButan-2-one, Propylhydrazine, Vilsmeier ReagentEthyl acetoacetate, Aldehyde, Propylhydrazine
Number of Steps 3 (including substrate synthesis)32 (One-pot followed by hydrolysis)
Typical Overall Yield Good to Excellent (65-85%)Moderate to Good (50-70%)Good (70-90% for ester)
Scalability Generally good, well-establishedPotential thermal hazards with Vilsmeier reagent require careful control[1][2]Excellent, amenable to one-pot processes
Key Advantages High reliability, readily available starting materials for the core reaction.[3]Utilizes simple starting materials.High atom economy, operational simplicity.[4]
Key Disadvantages Potential for regioisomer formation with unsymmetrical dicarbonyls.Use of hazardous reagents (POCl₃), potential for thermal runaway.[1][2]Optimization of conditions for multiple components can be complex.

Route 1: The Classical Knorr-Type Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry due to its reliability and broad applicability.[5][6] This route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For our target molecule, this translates to the reaction of a suitably substituted β-ketoester with propylhydrazine, followed by hydrolysis of the resulting pyrazole ester.

Causality Behind Experimental Choices

The choice of a β-ketoester, specifically ethyl 2-formylbutanoate, is critical as it directly installs the required methyl and ester functionalities at the C3 and C4 positions of the pyrazole ring, respectively. The reaction with propylhydrazine proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5][7] The final hydrolysis step is a standard and high-yielding conversion of the ester to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-formylbutanoate

This precursor can be synthesized via a Claisen condensation between ethyl butyrate and ethyl formate using a strong base like sodium methoxide.[8]

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, add a mixture of ethyl butyrate (1.0 equivalent) and ethyl formate (1.2 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is neutral.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2-formylbutanoate (yields typically around 85%).[8]

Step 2: Synthesis of Ethyl 3-Methyl-1-propyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask, dissolve ethyl 2-formylbutanoate (1.0 equivalent) in ethanol.

  • Add propylhydrazine (1.05 equivalents) dropwise to the solution at room temperature.

  • Add a catalytic amount of acetic acid (3-5 drops).[5]

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography (typical yields 70-95%).[3]

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl pyrazole-4-carboxylate from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Visualization of Workflow

Knorr_Synthesis cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis Ethyl butyrate Ethyl butyrate Ethyl 2-formylbutanoate Ethyl 2-formylbutanoate Ethyl butyrate->Ethyl 2-formylbutanoate NaOCH3 Ethyl formate Ethyl formate Ethyl formate->Ethyl 2-formylbutanoate Pyrazole Ester Pyrazole Ester Ethyl 2-formylbutanoate->Pyrazole Ester EtOH, Acetic Acid (cat.) Propylhydrazine Propylhydrazine Propylhydrazine->Pyrazole Ester Final Product Final Product Pyrazole Ester->Final Product NaOH, H2O/EtOH

Workflow for the Knorr-Type Synthesis.

Route 2: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich systems.[9][10] When applied to ketone hydrazones, it provides a regioselective pathway to pyrazole-4-carbaldehydes.[11][12] This intermediate can then be readily oxidized to the target carboxylic acid.

Causality Behind Experimental Choices

This route begins with simple, readily available starting materials: butan-2-one and propylhydrazine. The formation of the propylhydrazone is straightforward. The subsequent reaction with the Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) results in electrophilic attack at the α-carbon of the enamine tautomer of the hydrazone, leading to cyclization and formation of the pyrazole-4-carbaldehyde.[11] This method offers good regiocontrol. The final oxidation of the aldehyde to a carboxylic acid is a standard and high-yielding transformation, often accomplished with reagents like potassium permanganate or hydrogen peroxide.[13]

A significant consideration for this route is the handling of the Vilsmeier reagent, which is moisture-sensitive and can be involved in highly exothermic reactions, necessitating careful temperature control, especially on a larger scale.[1][2][14]

Experimental Protocol

Step 1: Synthesis of Butan-2-one propylhydrazone

  • To a solution of butan-2-one (1.0 equivalent) in ethanol, add propylhydrazine (1.0 equivalent).

  • Add a few drops of acetic acid as a catalyst.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess reagents under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation to 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise to ice-cold dimethylformamide (DMF, 5.0 equivalents) with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the butan-2-one propylhydrazone (1.0 equivalent) in DMF dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium hydroxide solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography. (Yields for this step are typically in the range of 70-80%).[11]

Step 3: Oxidation to this compound

  • Dissolve the pyrazole-4-carbaldehyde from the previous step in a mixture of acetone and water.

  • Cool the solution to 0-5 °C and add a solution of potassium permanganate (KMnO₄, 1.5 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.

  • After the addition, stir the mixture at room temperature until the purple color disappears.

  • Filter the manganese dioxide precipitate and wash it with hot water.

  • Combine the filtrate and washings, and concentrate to a smaller volume.

  • Acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Visualization of Workflow

Vilsmeier_Haack cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation Butan-2-one Butan-2-one Propylhydrazone Propylhydrazone Butan-2-one->Propylhydrazone Propylhydrazine Propylhydrazine Propylhydrazine->Propylhydrazone Pyrazole Aldehyde Pyrazole Aldehyde Propylhydrazone->Pyrazole Aldehyde DMF, POCl3 Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Pyrazole Aldehyde Final Product Final Product Pyrazole Aldehyde->Final Product KMnO4

Workflow for the Vilsmeier-Haack Approach.

Route 3: The Multicomponent Strategy

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[4] Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates. A common approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.

Causality Behind Experimental Choices

This strategy leverages a domino reaction sequence. For our target, the reaction would likely proceed via an initial Knoevenagel condensation between an aldehyde (e.g., formaldehyde or its equivalent) and ethyl acetoacetate to form an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of propylhydrazine and subsequent intramolecular cyclization and dehydration to form the pyrazole ring.[4] This approach is highly convergent and can provide rapid access to the desired pyrazole ester, which is then hydrolyzed as in Route 1. The choice of catalyst is often crucial for achieving high yields and can range from Lewis acids to organocatalysts.[4]

Experimental Protocol

Step 1: One-Pot Synthesis of Ethyl 3-Methyl-1-propyl-1H-pyrazole-4-carboxylate

  • To a flask containing ethyl acetoacetate (1.0 equivalent) and an aldehyde (e.g., paraformaldehyde, 1.1 equivalents) in a suitable solvent like ethanol, add propylhydrazine (1.0 equivalent).

  • Add a catalyst, for example, a catalytic amount of a Lewis acid like Yb(OTf)₃ or an organocatalyst like piperidine.

  • Stir the reaction mixture at a specified temperature (can range from room temperature to reflux, depending on the catalyst) for 8-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Work up the reaction mixture by dissolving the residue in an organic solvent, washing with water and brine, and drying over an anhydrous salt.

  • Purify the crude product by column chromatography to yield the pyrazole ester. (Yields are often good to excellent, 75-92%).[15]

Step 2: Hydrolysis to this compound

This step is identical to Step 3 in the Knorr-Type Synthesis protocol.

Visualization of Workflow

MCR cluster_0 Step 1: One-Pot Multicomponent Reaction cluster_1 Step 2: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate One-Pot One-Pot Reaction (Catalyst, Solvent) Ethyl acetoacetate->One-Pot Aldehyde Aldehyde Aldehyde->One-Pot Propylhydrazine Propylhydrazine Propylhydrazine->One-Pot Pyrazole Ester Pyrazole Ester One-Pot->Pyrazole Ester Final Product Final Product Pyrazole Ester->Final Product NaOH, H2O/EtOH

References

A Comparative Guide to Validated Analytical Methods for 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in the synthesis of various biologically active molecules. As a Senior Application Scientist, my objective is to not only present various analytical techniques but also to delve into the scientific rationale behind method selection and validation, ensuring that the chosen methodology is fit for its intended purpose.

The principles of analytical method validation are rigorously governed by international guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[1][2] These guidelines ensure that an analytical method is suitable for its intended use by assessing its performance characteristics, such as accuracy, precision, specificity, linearity, range, and robustness.[3][4] This guide will explore potential high-performance liquid chromatography (HPLC) methods, both with ultraviolet (UV) and mass spectrometric (MS) detection, as these are the most prevalent and versatile techniques in pharmaceutical analysis.[5]

Physicochemical Properties of this compound: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful analytical method. While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs.

PropertyEstimated Value/CharacteristicRationale and Impact on Analytical Method
Molecular Formula C8H12N2O2The molecular weight is approximately 168.20 g/mol , similar to its isomer 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid.[6] This is well within the range for standard HPLC and mass spectrometry analysis.
Structure Pyrazole ring with methyl, propyl, and carboxylic acid substituents.The presence of the carboxylic acid group suggests a pKa value in the acidic range, likely around 3-5, similar to other pyrazole carboxylic acids. This is a critical parameter for selecting the appropriate mobile phase pH in reversed-phase HPLC to ensure optimal retention and peak shape. The pyrazole ring contains a chromophore that will absorb UV light, making UV detection a viable option.
Polarity (XLogP3) Estimated to be around 1.3 - 1.5.Based on analogs like 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid (XLogP3 = 1.3), the compound is expected to have moderate lipophilicity.[6] This suggests good retention on reversed-phase HPLC columns (e.g., C18, C8).
Solubility Likely soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous bases.Solubility in common HPLC mobile phase constituents is crucial for sample preparation and to avoid precipitation in the analytical system. The carboxylic acid moiety will enhance solubility in alkaline aqueous solutions.
UV Absorbance Expected to have a UV maximum in the range of 210-280 nm.Pyrazole derivatives typically exhibit UV absorbance in this region.[7][8] The exact maximum would need to be determined experimentally but provides a starting point for selecting the detection wavelength in an HPLC-UV method.

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques suitable for the routine analysis of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS). The choice between these methods depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information.

ParameterHPLC-UVHPLC-MSJustification and Expert Insights
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, provides mass-to-charge ratio (m/z) information, allowing for highly specific detection even in complex matrices.For routine purity testing where potential impurities are known and chromatographically resolved, HPLC-UV is often sufficient and cost-effective. However, for complex samples or for the identification of unknown impurities, the specificity of HPLC-MS is indispensable.
Sensitivity (Limit of Detection/Quantitation) Moderate (typically in the low µg/mL to high ng/mL range).High to Very High (can reach low ng/mL to pg/mL levels).If trace-level analysis is required, for instance in impurity profiling or pharmacokinetic studies, HPLC-MS is the superior choice. For the assay of the main component, the sensitivity of HPLC-UV is generally adequate.
Linearity & Range Typically excellent over 2-3 orders of magnitude.Can be excellent, but may be more susceptible to matrix effects and detector saturation.Both techniques can provide excellent linearity. However, with HPLC-MS, careful evaluation of matrix effects is necessary to ensure accuracy across the desired concentration range.
Accuracy & Precision Generally high, with RSDs <2% for routine assays.Can be very high, but may be influenced by ion suppression or enhancement.Both methods, when properly validated, can provide high accuracy and precision. The use of an appropriate internal standard is often recommended in HPLC-MS to mitigate potential variability.
Robustness Generally robust and widely available.More complex instrumentation, potentially requiring more specialized maintenance and expertise.HPLC-UV systems are workhorses in most analytical laboratories. HPLC-MS systems, while offering greater analytical power, demand a higher level of operational expertise.
Cost (Instrument & Consumables) Lower initial investment and running costs.Significantly higher initial investment and maintenance costs.The choice of technology is often influenced by budgetary constraints. For routine quality control, the cost-effectiveness of HPLC-UV is a major advantage.

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. These methods are based on common practices for similar analytes and should be optimized and fully validated according to ICH Q2(R1) guidelines before routine use.

Proposed HPLC-UV Method

This method is designed for the routine assay and purity determination of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or the experimentally determined λmax)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Rationale for Method Parameters:

  • C18 Column: The estimated moderate lipophilicity of the analyte makes a C18 stationary phase a suitable choice for achieving good retention.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group (pKa likely around 3-5), leading to better retention and improved peak shape on a reversed-phase column.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent (acetonitrile) allows for the efficient elution of the target analyte while also enabling the separation of potential impurities with a wider range of polarities.

  • UV Detection at 230 nm: This is a common starting wavelength for aromatic and heterocyclic compounds. The optimal wavelength should be determined by analyzing a standard solution of the analyte with a photodiode array (PDA) detector.

Proposed HPLC-MS/MS Method

This method is designed for high-sensitivity quantification and identification of this compound and its potential metabolites or degradation products.

Chromatographic Conditions:

  • Same as HPLC-UV method. A faster gradient may be employed for higher throughput if resolution is not compromised.

Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative ion mode (to deprotonate the carboxylic acid) or Positive ion mode (to protonate the pyrazole nitrogens). Negative mode is often preferred for carboxylic acids.

  • Scan Mode:

    • Full Scan: To identify the molecular ion ([M-H]⁻ or [M+H]⁺).

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification of the target analyte.

    • Product Ion Scan (MS/MS): To generate a fragmentation pattern for structural confirmation and for developing a Multiple Reaction Monitoring (MRM) method.

  • Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas flow, and temperature.

Rationale for Method Parameters:

  • ESI Source: ESI is a soft ionization technique well-suited for polar and thermally labile molecules like the target analyte.

  • Negative Ion Mode: The carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion, which often provides a strong signal in negative ESI.

  • MS/MS for MRM: For the highest level of selectivity and sensitivity in complex matrices, an MRM method should be developed. This involves selecting a specific precursor ion (the molecular ion) and monitoring a specific product ion generated by its fragmentation.

Validation of Analytical Methods: A Self-Validating System

According to ICH Q2(R1) guidelines, the following parameters must be evaluated during method validation to ensure the reliability of the analytical data.[2][3][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For HPLC-UV, this is demonstrated by the resolution of the analyte peak from all other peaks and can be confirmed by peak purity analysis using a PDA detector. For HPLC-MS, specificity is demonstrated by the unique mass-to-charge ratio of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of at least five standards of different concentrations and performing a linear regression analysis. The correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the analysis of a sample with a known concentration (a certified reference material) or by a recovery study where a known amount of the analyte is spiked into a blank matrix.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizing the Workflow

Analytical Method Validation Workflow

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validation Report & Method Implementation C->I D->I E->I F->I G->I H->I

Caption: A flowchart illustrating the key stages of analytical method validation.

Comparison of HPLC-UV and HPLC-MS

HPLC-UV vs. HPLC-MS: Key Considerations cluster_0 HPLC-UV cluster_1 HPLC-MS UV_Specificity Good Specificity UV_Sensitivity Moderate Sensitivity UV_Cost Lower Cost Decision Decision UV_Cost->Decision UV_Robustness High Robustness UV_Robustness->Decision MS_Specificity Excellent Specificity MS_Sensitivity High Sensitivity MS_Cost Higher Cost MS_Cost->Decision MS_Complexity Higher Complexity MS_Complexity->Decision Analyte 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid Analyte->UV_Specificity Routine QC Analyte->UV_Sensitivity Analyte->MS_Specificity Impurity ID Analyte->MS_Sensitivity Trace Analysis

Caption: A decision-making diagram for selecting between HPLC-UV and HPLC-MS.

Conclusion

The selection of an appropriate analytical method for this compound requires a careful consideration of the analytical objectives, sample complexity, and available resources. For routine quality control applications, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution. For more demanding applications, such as trace-level impurity analysis, metabolite identification, or analysis in complex biological matrices, the superior sensitivity and specificity of HPLC-MS are indispensable. Regardless of the chosen technique, a comprehensive validation in accordance with ICH guidelines is essential to ensure the integrity and reliability of the generated data, which is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Pyrazole Scaffold and Predictive Science

The pyrazole ring system, particularly derivatives of pyrazole-4-carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and hypoglycemic properties.[1][2][3] This versatility makes the pyrazole core a focal point for the design of novel therapeutics. In the modern drug discovery paradigm, computational techniques like molecular docking are indispensable for rapidly exploring the therapeutic potential of such scaffolds.[4][5] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the molecular interactions driving recognition.[6]

This guide moves beyond a simple procedural outline. As a senior application scientist, my objective is to provide you with a strategic framework for conducting comparative docking studies. We will explore not just the "how" but the "why" behind each step, enabling you to design robust in silico experiments that generate actionable hypotheses and guide the synthesis of more effective therapeutic agents. We will ground our computational work in the principle of experimental validation, ensuring our predictions are not merely theoretical but are tethered to real-world biological activity.

Part 1: The Strategic Framework for a Comparative Docking Study

A successful docking study is built on a foundation of informed decisions. The choices made before the first simulation is ever run will dictate the quality and relevance of your results.

Causality in Target Selection

The first and most critical decision is the selection of a biological target. Pyrazole derivatives are known to inhibit a wide range of enzymes, and your choice will be dictated by the therapeutic area of interest. For example:

  • Oncology: Targets like Cyclin-Dependent Kinase 2 (CDK2), VEGFR-2, and Aurora A kinase are frequently investigated.[1][7][8] Inhibition of these kinases can disrupt the cell cycle and tumor growth.

  • Inflammation: The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are classic targets for anti-inflammatory agents.[2][9] Selective COX-2 inhibitors are sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]

  • Metabolic & Other Diseases: Carbonic anhydrase (CA) isozymes are another important target class where pyrazole derivatives have shown potent inhibitory activity.[10][11]

The choice of target is paramount as it defines the entire experimental context, from the specific protein structure used to the known inhibitors that will serve as your experimental controls.

Choosing Your Tools: A Comparison of Docking Software & Scoring Functions

The docking field is populated with a variety of software, each employing different search algorithms and scoring functions.[4][12]

  • Search Algorithms: These explore the conformational space of the ligand within the binding site. Common examples include Genetic Algorithms (used in GOLD and AutoDock) and systematic search methods.[5][6]

  • Scoring Functions: These are mathematical models used to estimate the binding affinity.[13] A lower docking score generally implies a more stable protein-ligand complex.[6] They can be broadly categorized as:

    • Force Field-Based: Use classical mechanics terms like van der Waals and electrostatic interactions.[4]

    • Empirical: Use regression-based equations derived from experimental binding data.

    • Knowledge-Based: Use statistical potentials derived from known protein-ligand structures.[4]

For this guide, we will focus on AutoDock Vina , a widely used and well-validated program known for its excellent balance of computational speed and accuracy.[2][14] Its scoring function is a hybrid that combines empirical and knowledge-based terms. However, it is crucial to remember that no scoring function is perfect.[4] Their primary utility in a comparative study is not to predict the absolute binding energy with perfect accuracy, but to rank a series of related compounds and help prioritize them for synthesis and biological testing.

The Principle of Self-Validation: Integrating Experimental Data

A docking study without an experimental anchor is a purely theoretical exercise. To build a trustworthy and predictive model, you must incorporate a self-validating system:

  • The Positive Control: Always include a known, potent inhibitor of your target in the study. The crystal structure of the target is often co-crystallized with such an inhibitor.

  • Redocking: The first validation step is to extract the co-crystallized ligand and dock it back into the binding site. A successful docking protocol should reproduce the experimentally determined binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

  • Correlation with Bioactivity: The ultimate validation is the correlation between your calculated docking scores and experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) for a series of compounds. A strong correlation lends predictive power to your model for new, untested derivatives.

Part 2: An Experimental Protocol for Comparative Docking

Here, we present a detailed, step-by-step methodology for a comparative docking study of pyrazole-4-carboxylic acid derivatives against the human Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[2]

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Sourcing Target (e.g., PDB ID: 5KIR) PrepProt 2. Protein Preparation (Remove water, add H+) PDB->PrepProt Grid 4. Grid Box Generation (Define active site) PrepProt->Grid PrepLig 3. Ligand Preparation (2D to 3D, energy minimize) Dock 5. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Poses (Binding Energy, RMSD) Dock->Analyze Visualize 7. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Compare 8. Comparative Analysis (Correlate with IC50) Visualize->Compare

Caption: A streamlined workflow for a comparative molecular docking study.

Step 1: Protein Preparation (The Receptor)

Causality: The quality of your protein structure is foundational. Errors here will propagate through the entire simulation. We must prepare the raw crystal structure to be computationally tractable and representative of the physiological state.

  • Obtain the Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 5KIR , which is co-crystallized with the selective inhibitor Celecoxib.

  • Clean the Structure: Using molecular modeling software (e.g., AutoDockTools, Chimera, Discovery Studio), remove all non-essential molecules, including water, co-solvents, and any secondary ligands not part of the primary binding site. Rationale: Water molecules can interfere with the docking algorithm and are often not conserved.

  • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Add polar hydrogens to the protein. Rationale: This is critical for correctly defining hydrogen bond donors and acceptors, which are key to molecular recognition.[2]

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). Rationale: Charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save the Prepared Protein: Save the final structure in the PDBQT file format, which is required by AutoDock and includes atomic charges and atom types.[2]

Step 2: Ligand Preparation (The Pyrazole Derivatives)

Causality: The ligand's 3D conformation and charge distribution directly influence its interaction with the receptor. Proper preparation ensures the starting point for the docking is energetically reasonable.

  • Create 2D Structures: Draw the 2D structures of your pyrazole-4-carboxylic acid derivatives and your reference compound (Celecoxib) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94). Rationale: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an arbitrary 2D-to-3D conversion.

  • Assign Charges and Torsions: As with the protein, assign partial charges. Define the rotatable bonds (torsions) of the ligand. Rationale: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.

  • Save the Prepared Ligands: Save each ligand in the PDBQT format.

Step 3: The Docking Simulation (The Experiment)

Causality: The simulation's accuracy depends on correctly defining the search space and providing sufficient computational effort for the algorithm to explore ligand conformations.

  • Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. Center this box on the co-crystallized ligand (Celecoxib) in your prepared protein structure. Ensure the box is large enough to encompass the entire binding pocket and allow for full ligand rotation (e.g., 25 x 25 x 25 Å). Rationale: A properly defined grid focuses the computational effort on the relevant active site, increasing efficiency and accuracy.

  • Configure and Run AutoDock Vina: Using a configuration file or command-line interface, specify the prepared protein, the ligand, and the grid box coordinates. A key parameter is exhaustiveness, which controls the thoroughness of the search. A value of 8 is often a good starting point, but can be increased for greater accuracy at the cost of longer computation time.

  • Execute the Run: Launch the docking simulation for each prepared ligand. Vina will generate an output file containing several possible binding poses (modes), ranked by their predicted binding affinity.

Step 4: Analysis and Interpretation of Results

Causality: The raw output of a docking run is just numbers. The scientific insight comes from interpreting these numbers in a structural and chemical context.

  • Examine Binding Affinity: The primary metric is the binding affinity, reported in kcal/mol. The top-ranked pose is the one with the lowest (most negative) value, indicating the most favorable predicted binding.

  • Visualize Protein-Ligand Interactions: Load the prepared protein and the docked ligand poses into a visualization tool like PyMOL or BIOVIA Discovery Studio.[11] Analyze the top-ranked pose for key interactions:

    • Hydrogen Bonds: Identify H-bonds between the ligand and protein residues. For COX-2, interactions with residues like Arg120 and Tyr355 are often critical.

    • Hydrophobic Interactions: Look for contacts with non-polar residues.

    • π-π Stacking: Identify interactions between aromatic rings on the ligand and protein (e.g., with Phe or Tyr residues).

  • Compare with the Reference: Critically compare the binding pose and interactions of your pyrazole derivatives to those of the known inhibitor (Celecoxib). A similar binding mode often suggests a similar mechanism of action.

Part 3: Comparative Data Analysis and Interpretation

The true power of this method lies in comparing a series of related compounds. This allows for the development of a Structure-Activity Relationship (SAR) that can guide future design.

Quantitative Data Summary

The following table summarizes hypothetical docking results alongside published experimental data for pyrazole carboxamide derivatives against COX-1 and COX-2, illustrating how to structure your findings.[2]

Compound IDStructure (Key R-group)Docking Score (kcal/mol) vs. COX-2Key Interacting Residues (COX-2)Experimental COX-2 IC₅₀ (µM)[2]Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)[2]
Celecoxib Reference Drug-11.5Arg120, Tyr355, Val523~1.79 - 2.51>70
Compound 5u 4-SO₂NH₂ Phenyl-10.9Arg120, Tyr355, Val5231.7972.73
Compound 5s 4-F Phenyl-10.2Arg120, Val5232.5165.75
Compound 3b 4-Cl Phenyl-9.8Val5233.820.12
Compound 3g 4-OCH₃ Phenyl-8.5Arg1202.651.68

Data inspired by published results to demonstrate comparative analysis.[2]

Logical Relationship Diagram

G SAR Favorable SAR (e.g., SO2NH2 group) Interactions Key Interactions (H-bond with Arg120, Hydrophobic with Val523) SAR->Interactions Enables Potency High Biological Potency (Low IC50) SAR->Potency Directly Influences Binding Strong Binding Affinity (Low Docking Score) Interactions->Binding Leads to Binding->Potency Predicts

Caption: The logical flow from chemical structure to biological potency.

Discussion: Synthesizing Insights from Data

From the table, we can derive several key insights:

  • Model Validation: The reference drug, Celecoxib, shows the best docking score, which aligns with its known high potency. The derivative most similar to it, Compound 5u, also has a very strong score and the best experimental IC₅₀ in the series.[2] This provides confidence in the model.

  • Structure-Activity Relationships (SAR): The presence of a sulfonamide (SO₂NH₂) group (Compound 5u) appears critical for high potency and selectivity. Visualization of the docked pose would likely show this group forming a key hydrogen bond with Arg120 in the COX-2 active site. In contrast, Compound 3b, lacking this feature, has a poorer docking score, significantly lower experimental activity, and no selectivity for COX-2 over COX-1.[2]

  • Predictive Power: The general trend of lower (better) docking scores correlating with lower IC₅₀ values suggests the model has predictive power. We can now use this model to screen new, virtual pyrazole-4-carboxylic acid derivatives. For instance, we could hypothesize that adding other hydrogen bond acceptors to the phenyl ring might improve binding and design compounds to test this computationally before committing to costly and time-consuming chemical synthesis.

Conclusion: From In Silico Prediction to Experimental Reality

This guide has outlined a comprehensive and scientifically rigorous approach to comparative molecular docking. By grounding our in silico experiments in the principles of causality and self-validation, we elevate docking from a simple visualization tool to a powerful engine for hypothesis generation. The workflow—from careful target and ligand preparation to the critical analysis of interactions and correlation with experimental data—provides a robust framework for prioritizing compounds and understanding their structure-activity relationships.

Remember, molecular docking is the beginning of the story, not the end.[4] Its predictions must always be challenged and confirmed by in vitro and in vivo experimental validation. The true value of these computational studies is in their ability to focus our experimental efforts, allowing us to fail faster, learn quicker, and ultimately accelerate the journey from a promising chemical scaffold to a life-changing therapeutic. Future advancements, including the integration of molecular dynamics simulations and machine learning, promise to further enhance the predictive accuracy of these essential computational tools.[8][15]

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to the safe and compliant management of all chemical entities, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. Given that specific safety data for this compound is not extensively published, we will adopt a conservative approach, grounding our procedures in the known hazards of structurally analogous pyrazole carboxylic acids and adhering to the highest standards of laboratory safety and environmental stewardship.

Hazard Assessment: An Evidence-Based Profile

The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from closely related compounds. This data-driven approach ensures we treat the compound with the appropriate level of caution. Pyrazole derivatives are known for their diverse pharmacological activities, and as such, should be handled with care to avoid unforeseen biological effects or environmental contamination.[1]

Table 1: Hazard Profile of Structurally Analogous Pyrazole Carboxylic Acids

Compound Name CAS Number Key Hazard Statements
1-Methyl-1H-pyrazole-3-carboxylic acid 25016-20-0 Causes serious eye irritation; May cause respiratory irritation.[2]
1-Methyl-1H-pyrazole-4-carboxylic acid 5952-92-1 Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 176969-34-9 Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4]

| 3-Methyl-1H-pyrazole-1-carboxamide | 873-50-7 | May be harmful if swallowed; May cause eye and skin irritation; May cause respiratory and digestive tract irritation.[5] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensuring personal safety is paramount. The following PPE is mandatory, based on the potential hazards identified.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[2] Protects against splashes and accidental eye contact, preventing serious irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, which can cause irritation.[3]

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |

Operational Environment: All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[6] Ensure an eyewash station and safety shower are readily accessible.[5]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the safe segregation and disposal of this compound waste.

Step 1: Waste Classification & Segregation

  • Action: Classify all solid waste, solutions containing the compound, and contaminated materials (e.g., weigh boats, gloves, absorbent pads) as Hazardous Chemical Waste .

  • Causality: This classification ensures the waste enters the correct, compliant disposal stream, preventing environmental release and harm to human health, in line with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[7][8]

  • Segregation: Keep this waste stream separate from other incompatible waste types, particularly strong oxidizing agents, strong acids, or strong bases, to prevent potentially hazardous reactions.[1][3]

Step 2: Containerization

  • Solid Waste: Collect solid this compound and contaminated disposables in a dedicated, durable, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).[6]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container with a secure, screw-top lid.[1]

  • Causality: Proper containerization is critical to prevent leaks and spills during storage and transport. The container must remain closed except when actively adding waste.[1] Do not overfill the container; leave at least 10% of headspace to allow for expansion.

Step 3: Labeling

  • Action: Immediately label the waste container with a fully completed hazardous waste tag, as required by your institution and regulations found in 40 CFR Part 262.[9]

  • Required Information:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate list of all container contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Causality: Accurate and complete labeling is a critical OSHA requirement that ensures safe handling by all personnel, from the lab to the final disposal facility, and facilitates proper emergency response.[10]

Step 4: Temporary On-Site Storage

  • Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Storage Area Requirements: This area must be secure, well-ventilated, and physically segregated from general laboratory traffic.[6] It should have secondary containment (such as a spill tray) capable of holding the entire volume of the largest container.[1]

  • Causality: Safe temporary storage minimizes the risk of accidental spills, exposure, and reaction with incompatible materials while awaiting pickup.

Step 5: Arranging for Final Disposal

  • Action: Follow your institution's established procedures to schedule a pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11]

  • Causality: Final disposal must be conducted by trained professionals at a licensed treatment, storage, and disposal facility (TSDF) to ensure compliance with all federal, state, and local regulations.[12]

Spill & Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control & Contain: If safe to do so, prevent the spill from spreading. For solid spills, gently cover with an inert absorbent material (e.g., sand or vermiculite) to avoid generating dust.[2][6]

  • Collect: Carefully sweep or scoop the contained material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Storage & Final Disposal A Identify Waste: 3-Methyl-1-propyl-1H- pyrazole-4-carboxylic acid B Assess Hazards (Based on Analogs) - Irritant - Harmful if Swallowed A->B Consult Analog Data D Classify as Hazardous Waste C Select & Don PPE - Goggles - Gloves - Lab Coat B->C Mitigate Risks C->D E Segregate into Compatible Waste Container (Solid or Liquid) D->E Prevent Contamination G Store in Designated, Secondary-Contained Area F Securely Label Container - 'Hazardous Waste' - Full Chemical Name - Date & Hazards E->F Ensure Compliance F->G H Schedule Pickup with EHS or Licensed Contractor G->H Follow Institutional Protocol I Document Waste Transfer for Records H->I Maintain Chain of Custody

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.